WX-02-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H25N3O5 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
1-[(1R,3S)-1-(1,3-benzodioxol-5-yl)-3-(morpholine-4-carbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25N3O5/c1-2-23(30)29-20(26(31)28-9-11-32-12-10-28)14-18-17-5-3-4-6-19(17)27-24(18)25(29)16-7-8-21-22(13-16)34-15-33-21/h2-8,13,20,25,27H,1,9-12,14-15H2/t20-,25+/m0/s1 |
Clé InChI |
YCIHYSVUQSOVJT-NBGIEHNGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of WX-02-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-02-23 is a covalent small molecule probe that has emerged as a significant tool for studying the function of transcription factors, a class of proteins historically considered challenging to target with small molecules.[1] This tryptoline acrylamide stereoprobe demonstrates stereoselective and site-specific engagement with its protein targets, leading to modulation of their activity.[2][3] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its primary and secondary targets, the experimental evidence supporting its mechanism, and the protocols used in these key studies.
Primary Target: Forkhead Box A1 (FOXA1)
The principal target of this compound is the pioneer transcription factor FOXA1, which is implicated in the growth of breast and prostate cancers.[1] this compound covalently binds to a specific cysteine residue, Cysteine-258 (C258), within the DNA-binding domain (the forkhead domain or FKHD) of FOXA1.[2][4] This interaction is highly specific; for instance, another cysteine in FOXA1, C268, is not affected by the compound.[2][3]
Mechanism of Action on FOXA1
The covalent modification of C258 by this compound does not inhibit FOXA1 but rather modulates its function. The key mechanistic effects are:
-
Enhanced DNA Binding: this compound enhances the interaction between FOXA1 and its DNA recognition elements.[2] Biochemical studies have shown that treatment with this compound can increase the apparent binding affinity (K_D) of FOXA1 for DNA by approximately two-fold.[2]
-
Altered Binding Specificity: The interaction with this compound relaxes the sequence specificity of FOXA1's DNA binding.[1]
-
Chromatin Redistribution: This altered binding leads to a rapid redistribution of FOXA1 across the chromatin landscape in cancer cells.[4]
This modulation of FOXA1's pioneering function, its ability to engage with condensed chromatin and initiate gene expression programs, presents a novel strategy for influencing cancer cell biology.[2]
Secondary Target: Splicing Factor 3B Subunit 1 (SF3B1)
In addition to FOXA1, this compound is known to target SF3B1, a core component of the spliceosome machinery.[2][3] this compound covalently and stereoselectively binds to Cysteine-1111 (C1111) in SF3B1.[5] This interaction is functionally significant, as it modulates the splicing activity of the spliceosome.[5] The effects of this compound on splicing are similar to those of the natural product pladienolide B, which also binds to the same pocket in SF3B1.[2][5] This cross-reactivity is an important consideration in cellular studies, and the potency of this compound for SF3B1 is reportedly greater than for FOXA1.[2]
Mechanism of Action on SF3B1
-
Splicing Modulation: this compound's interaction with SF3B1 leads to changes in mRNA splicing, including exon skipping and intron retention events.[5]
-
Altered Protein-Protein Interactions: The binding of this compound to SF3B1 can stabilize a dynamic state of the spliceosome and increase its interaction with proteins like DDX42.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Target/System | Value | Assay | Reference |
| EC₅₀ | FOXA1 DNA Binding | 2 µM | NanoBRET | [2][4] |
| EC₅₀ | FOXA1-FKHD DNA Binding | 12 µM | NanoBRET | [2] |
| IC₅₀ | CJR-6A reactivity with MBP-FOXA1-FKHD | 8 µM | Gel-ABPP | [3][7] |
| Fold Enhancement | Apparent K_D of FOXA1 for DNA | ~2-fold | Biochemical Assay | [2] |
Table 1: Potency and Efficacy Data for this compound against FOXA1.
| Parameter | Target/System | Treatment Conditions | Effect | Reference |
| Cysteine Engagement | SF3B1_C1111 in 22Rv1 cells | 5 or 20 µM, 3 h | Stereoselective blockade of IA-DTB reaction | [5] |
| mRNA Splicing | 22Rv1 cells | 5 µM, 8 h | Induction of exon skipping and intron retention | [5] |
Table 2: Activity Data for this compound against SF3B1.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that defined the mechanism of action of this compound are outlined below.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the specific cysteine residues that this compound covalently binds to within the proteome of living cells.
-
Methodology:
-
Cell Treatment: Human prostate cancer cells (e.g., 22Rv1) are treated with this compound or its inactive enantiomer (WX-02-43) at a specified concentration (e.g., 20 µM) for a set duration (e.g., 3 hours).[2][3]
-
Lysis and Labeling: Cells are lysed, and the proteomes are treated with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), which labels cysteines not occupied by this compound.
-
Click Chemistry: A reporter tag (e.g., a biotin tag via azide-alkyne cycloaddition) is attached to the IA-alkyne probe.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion to release peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides. A decrease in signal for a specific cysteine peptide in the this compound treated sample compared to the control indicates direct engagement by the compound.[2][3]
-
NanoBRET™ Target Engagement Assay
-
Objective: To measure the binding of this compound to FOXA1 and its effect on FOXA1-DNA interaction in living cells.
-
Methodology:
-
Cell Transfection: HEK293T cells are transfected with constructs expressing FOXA1 fused to a NanoLuc® (NLuc) luciferase.[2]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Lysis and DNA Incubation: Cells are lysed, and a fluorescently labeled DNA oligonucleotide corresponding to a FOXA1 binding site is added.[2]
-
BRET Measurement: The NanoBRET substrate is added. If the NLuc-FOXA1 protein is bound to the fluorescently labeled DNA, energy transfer (Bioluminescence Resonance Energy Transfer, or BRET) occurs from the luciferase to the fluorophore upon addition of the substrate.
-
Data Analysis: The BRET signal is measured. An increase in the BRET signal upon this compound treatment indicates that the compound enhances the binding of FOXA1 to the DNA. EC₅₀ values are calculated from the dose-response curve.[2]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To determine the genome-wide distribution of FOXA1 on chromatin in response to this compound treatment.
-
Methodology:
-
Cell Treatment: 22Rv1 cells are treated with this compound (e.g., 20 µM for 3 hours), its inactive enantiomer, or a vehicle control (DMSO).[2]
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments using sonication.
-
Immunoprecipitation: An antibody specific to FOXA1 is used to immunoprecipitate the FOXA1-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the human genome to identify regions where FOXA1 binding is enriched or depleted in response to this compound treatment compared to controls.[2]
-
Visualizations of Pathways and Workflows
Caption: Mechanism of this compound action on its primary target, the pioneer factor FOXA1.
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | FOXA1 ligand | Probechem Biochemicals [probechem.com]
- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
WX-02-23: A Covalent Modulator of Pioneer Transcription Factor FOXA1
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
WX-02-23 is a novel small molecule that has emerged as a significant tool for studying the function of Forkhead box protein A1 (FOXA1), a pioneer transcription factor implicated in hormone-dependent cancers such as prostate and breast cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and the methodologies used to characterize its activity. This compound acts as a covalent ligand, uniquely modulating the interaction of FOXA1 with chromatin.[1][3]
Core Mechanism of Action
This compound is a tryptoline acrylamide that functions as a covalent ligand for FOXA1.[1][4] Its primary mechanism involves the stereoselective and site-specific binding to a specific cysteine residue, C258, within the DNA-binding domain (the forkhead domain) of FOXA1.[1] This covalent modification enhances the binding of FOXA1 to DNA, leading to a rapid redistribution of the transcription factor across the chromatin landscape.[1][3]
Notably, this compound also exhibits off-target activity, with a significant interaction identified with SF3B1, a component of the spliceosome.[1][5] This cross-reactivity is an important consideration in interpreting cellular studies of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interactions.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| EC50 | FOXA1-DNA binding enhancement (NanoBRET) | 2 µM | In vitro | [1][3] |
| EC50 | FOXA1-FKHD-DNA binding enhancement (NanoBRET) | 12 µM | In vitro | [1] |
| IC50 | Blockade of CJR-6A reactivity with MBP-FOXA1-FKHD | 8 µM | In vitro (purified protein) | [1] |
Table 2: Cysteine Engagement in 22Rv1 Prostate Cancer Cells (20 µM, 3 h)
| Cysteine Site | Protein | Engagement by this compound | Stereoselectivity vs. WX-02-43 | Reference |
| C258 | FOXA1 | > 67% | High | [1] |
| C268 | FOXA1 | Unchanged | - | [1] |
| C1111 | SF3B1 | High | High | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This technique is used to identify the specific cysteine residues that covalently bind to this compound.
-
Cell Culture and Treatment: 22Rv1 human prostate cancer cells are cultured to ~80% confluency. The cells are then treated with either this compound (e.g., 20 µM) or its inactive enantiomer WX-02-43 for a specified time (e.g., 3 hours). A DMSO-treated group serves as a negative control.
-
Lysis and Proteome Preparation: After treatment, cells are harvested and lysed in a suitable buffer (e.g., PBS). The proteomes are then prepared for labeling.
-
Labeling with Iodoacetamide-Desthiobiotin (IA-DTB): The proteomes are treated with an IA-DTB probe. This probe reacts with cysteine residues that have not been engaged by this compound.
-
Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB labeled cysteine sites. A decrease in IA-DTB labeling in the this compound treated sample compared to the control indicates engagement of that cysteine by the compound.
NanoBRET Assay for FOXA1-DNA Binding
This assay measures the effect of this compound on the interaction between FOXA1 and a specific DNA oligonucleotide in live cells or cell lysates.
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for NanoLuciferase (NLuc)-tagged FOXA1 and a DNA-binding protein fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Lysis and Oligonucleotide Incubation: Cells are lysed, and a specific DNA oligonucleotide that binds to FOXA1 is added to the lysate.
-
BRET Measurement: The NanoBRET signal is measured using a plate reader. An increase in the BRET signal upon this compound treatment indicates that the compound enhances the binding of NLuc-FOXA1 to the DNA oligonucleotide. The EC50 value is determined from the dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of FOXA1 and how it is altered by this compound.
-
Cell Treatment and Crosslinking: 22Rv1 cells are treated with this compound, its inactive enantiomer WX-02-43, or DMSO. The cells are then treated with formaldehyde to crosslink proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to FOXA1 is used to immunoprecipitate the FOXA1-DNA complexes.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of FOXA1 binding. Differential binding analysis between the this compound and control groups reveals how the compound alters FOXA1's genomic distribution.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on FOXA1.
Experimental Workflow: Cysteine-Directed ABPP
Caption: Workflow for identifying this compound target cysteines.
Logical Relationship: this compound Effects on FOXA1
Caption: Logical flow of this compound's impact on FOXA1 function.
References
- 1. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | FOXA1 ligand | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
WX-02-23: A Covalent Ligand Redirecting the Pioneering Function of FOXA1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The transcription factor FOXA1 is a key player in the development and progression of hormone-dependent cancers, such as prostate and breast cancer.[1] Its role as a pioneer factor, opening condensed chromatin to allow other transcription factors to bind, makes it a compelling but challenging therapeutic target.[2][3] This document provides a comprehensive technical overview of WX-02-23, a novel covalent ligand that stereoselectively and site-specifically engages FOXA1. This compound covalently modifies Cysteine-258 (C258) within the DNA-binding domain of FOXA1, leading to a remodeling of its pioneering activity.[4][5] This guide details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to FOXA1 and this compound
Forkhead box protein A1 (FOXA1) is a pioneer transcription factor crucial for the transcriptional activity of nuclear receptors like the androgen receptor (AR) and estrogen receptor (ER).[1] By binding to compacted chromatin, FOXA1 facilitates the recruitment of these receptors to their target genes, driving cellular proliferation and survival in hormone-dependent cancers.[1] The "undruggable" nature of transcription factors has long been a hurdle in drug development.[6]
This compound is a tryptoline acrylamide-based small molecule discovered through activity-based protein profiling (ABPP).[6] It acts as a covalent ligand, forming a specific and stable bond with a particular amino acid residue on its target protein.[4][5] In the case of FOXA1, this compound stereoselectively targets Cysteine-258, a residue located within the forkhead DNA-binding domain.[4][5] This interaction is unique in that it is DNA-dependent, meaning this compound preferentially binds to FOXA1 when the transcription factor is associated with DNA.[6][7]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Cellular Engagement and Selectivity of this compound
| Parameter | Cell Line | Concentration/Time | Result | Citation |
| Cysteine Engagement | 22Rv1 (prostate cancer) | 20 µM, 3 h | > 66.7% engagement of FOXA1_C258 | [4][5] |
| Stereoselectivity | 22Rv1 | 20 µM, 3 h | This compound shows > 2-fold higher engagement of FOXA1_C258 than its enantiomer, WX-02-43. | [5] |
| Proteome-wide Selectivity | 22Rv1 | 20 µM, 3 h | Besides FOXA1, only a few other proteins, such as SF3B1, were identified as stereoselectively liganded. | [5] |
Table 2: Biochemical Activity of this compound
| Assay | Protein Construct | Ligand | EC50 / IC50 | Effect | Citation |
| NanoBRET Oligonucleotide-Binding Assay | NLuc-FOXA1 | This compound | 2 µM | Enhancement of FOXA1 binding to DNA. | [8] |
| NanoBRET Oligonucleotide-Binding Assay | NLuc-FOXA1-FKHD | This compound | 12 µM | Enhancement of FOXA1-FKHD binding to DNA. | [8] |
| Competitive Gel-ABPP | MBP-FOXA1-FKHD | This compound | 8 µM | Blockade of reactivity with alkyne probe CJR-6A. | [5] |
Table 3: Cellular Effects of this compound on FOXA1 Function
| Experiment | Cell Line | Treatment | Key Findings | Citation |
| FOXA1 ChIP-seq | 22Rv1 | 20 µM this compound, 3 h | Redistribution of FOXA1 binding: 1,482 sites with decreased binding and 681 sites with increased binding. | [8] |
| ATAC-seq | 22Rv1 | 20 µM this compound, 3 h | Bidirectional changes in chromatin accessibility: 960 decreased sites and 903 increased sites. | [5] |
| Motif Analysis | 22Rv1 | 20 µM this compound, 3 h | This compound induces FOXA1 binding to chromatin sites lacking the canonical ancillary 3-bp motif. | [4][5] |
Mechanism of Action
This compound remodels the pioneering activity of FOXA1 by altering its DNA binding specificity. The covalent modification of C258, which is located in proximity to the ancillary 3-base pair region of the FOXA1 binding motif, enhances FOXA1's binding to DNA sequences that lack this canonical ancillary motif.[4][5] This leads to a genome-wide redistribution of FOXA1, causing it to vacate some of its original binding sites and occupy new, previously inaccessible sites.[2][5] This redistribution results in corresponding changes in chromatin accessibility, with some regions becoming more open and others more condensed.[5] The effects of this compound are dependent on the covalent modification of C258, as demonstrated by experiments using cells expressing a C258A mutant of FOXA1, where the effects of the compound are abrogated.[5]
Caption: Mechanism of this compound action on FOXA1.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cysteine-directed Activity-Based Protein Profiling (ABPP)
-
Objective: To identify cysteine residues that are covalently modified by this compound in a cellular context.
-
Methodology:
-
Prostate cancer cells (e.g., 22Rv1) are treated with this compound or its enantiomer WX-02-43 (as a negative control) for a specified time (e.g., 3 hours).
-
Cells are lysed, and the proteomes are treated with an iodoacetamide-alkyne probe to label cysteine residues that were not engaged by the compound.
-
The labeled proteins are then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide).
-
Biotinylated proteins are enriched using streptavidin beads.
-
Enriched proteins are digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled cysteine residues.
-
-
Data Analysis: The relative abundance of cysteine-containing peptides is compared between this compound-treated and control-treated samples to determine the percentage of engagement for each cysteine.
References
- 1. What are FOXA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. biorxiv.org [biorxiv.org]
The Covalent Interaction of WX-02-23 with SF3B1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the tryptoline acrylamide WX-02-23 and the splicing factor 3B subunit 1 (SF3B1), a key component of the spliceosome. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of covalent splicing modulators.
Executive Summary
This compound is a potent and stereoselective covalent inhibitor of SF3B1. It targets a specific cysteine residue (C1111) within the SF3B1 protein, leading to the modulation of its splicing activity. This interaction has been characterized by a variety of biochemical and cellular assays, revealing an in vitro splicing inhibition IC50 of 5.2 μM and a more potent anti-proliferative IC50 of 170 nM in cancer cell lines. The covalent modification of SF3B1 by this compound alters its interaction with other proteins in the spliceosome, notably enhancing its association with DDX42 and DNAJC8 while disrupting other interactions. This guide provides detailed quantitative data, experimental protocols, and mechanistic diagrams to facilitate further research into this compound and other covalent SF3B1 modulators.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Cell Line/System | Reference |
| In Vitro Splicing Inhibition IC50 | 5.2 μM | In Vitro Splicing Assay | HeLa Nuclear Extract | [1] |
| Anti-proliferative IC50 | 170 nM | Cell Viability Assay | 22Rv1 Cancer Cells | [1] |
Table 1: Potency of this compound
| Protein | Effect of this compound Treatment | Experimental Approach | Reference |
| SF3B1 | Covalent modification of Cysteine 1111 | Cysteine-directed ABPP | [1] |
| DDX42 | Enhanced association with SF3B1 | Immunoprecipitation-Mass Spectrometry (IP-MS) | [1] |
| DNAJC8 | Enhanced association with SF3B1 | Immunoprecipitation-Mass Spectrometry (IP-MS) | [1] |
Table 2: Key Protein Interactions Modulated by this compound
Mechanistic Insights and Signaling Pathways
This compound exerts its biological effects by covalently modifying SF3B1, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This modification interferes with the normal splicing process. The following diagram illustrates the proposed mechanism of action.
The interaction of this compound with SF3B1 leads to a remodeling of the SF3B1 interactome. This can be visualized as a network of protein-protein interactions that are either stabilized or destabilized upon drug treatment.
Detailed Experimental Protocols
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify the specific cysteine residue on SF3B1 that is covalently modified by this compound.
Workflow Diagram:
Methodology:
-
Cell Treatment: Treat 22Rv1 cells with either DMSO (control) or this compound at a final concentration of 5 or 20 µM for 3 hours.
-
Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proteome Labeling: Treat the cell lysates with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to label cysteines that were not modified by this compound.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.
-
Proteomic Sample Preparation: Perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the biotinylated peptides. A decrease in the signal for a specific cysteine-containing peptide in the this compound-treated sample compared to the DMSO control indicates covalent modification of that cysteine by this compound.
Immunoprecipitation-Mass Spectrometry (IP-MS) for SF3B1 Interactome Analysis
This protocol is used to identify changes in the proteins that interact with SF3B1 upon treatment with this compound.
Workflow Diagram:
Methodology:
-
Cell Treatment: Treat HEK293T cells with this compound (5 µM for 3 hours) or DMSO as a control.
-
Cell Lysis: Lyse the cells in a mild lysis buffer (e.g., a buffer containing 0.5% NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-SF3B1 antibody (e.g., Cell Signaling Technology #14434) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the SF3B1 protein and its interactors from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in both the this compound-treated and DMSO-treated samples. Compare the protein abundances to identify those whose interaction with SF3B1 is significantly altered by this compound treatment.
In Vitro Splicing Assay
This assay measures the ability of this compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.
Workflow Diagram:
Methodology:
-
Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA substrate (e.g., using [α-³²P]UTP) by in vitro transcription from a suitable DNA template.
-
Set up Splicing Reactions: In a microcentrifuge tube, combine HeLa nuclear extract, an ATP regenerating system, and varying concentrations of this compound (or DMSO as a control).
-
Initiate Splicing: Add the radiolabeled pre-mRNA substrate to the reaction mixture.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes) to allow splicing to occur.
-
RNA Extraction: Stop the reaction and extract the RNA using a method such as phenol-chloroform extraction followed by ethanol precipitation.
-
Gel Electrophoresis: Resuspend the RNA in a formamide-containing loading buffer, denature at high temperature, and separate the RNA species (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and visualize the radiolabeled RNA bands by autoradiography or phosphorimaging. Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition at each this compound concentration.
-
IC50 Determination: Plot the percentage of splicing inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound represents a valuable chemical probe for studying the function of SF3B1 and the broader spliceosome. Its covalent and stereoselective mechanism of action provides a powerful tool for dissecting the intricate process of pre-mRNA splicing. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, enabling further investigation into the therapeutic potential of targeting the spliceosome in diseases such as cancer.
References
Stereoselective Engagement of Cysteine-258 by WX-02-23: A Covalent Approach to Modulating Pioneer Transcription Factor FOXA1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pioneer transcription factor FOXA1 plays a critical role in the development and progression of several cancers, including prostate cancer, by binding to and opening condensed chromatin, thereby enabling the binding of other transcription factors. The discovery of small molecules that can modulate the activity of pioneer factors like FOXA1 is a promising therapeutic strategy. This technical guide details the stereoselective and site-specific covalent engagement of cysteine-258 (C258) within the DNA-binding domain of FOXA1 by the tryptoline acrylamide WX-02-23. We will explore the mechanism of action, present key quantitative data, and provide an overview of the experimental protocols used to characterize this interaction.
Mechanism of Action: Covalent Modification of FOXA1
This compound is an electrophilic small molecule that functions as a covalent ligand.[1][2] Its specific stereochemistry, (1R, 3S), allows for highly selective recognition and reaction with the thiol side chain of cysteine-258 in FOXA1.[3][4] This covalent modification occurs within the forkhead DNA-binding domain of FOXA1 and is notably DNA-dependent.[1][2] The engagement of C258 by this compound does not simply block DNA binding but rather remodels the pioneering activity of FOXA1.[1][2][3] This remodeling results in a relaxation of FOXA1's canonical DNA binding preference, allowing it to interact with suboptimal ancillary DNA sequences.[1][2][3] Consequently, this leads to a redistribution of FOXA1 binding across the genome and subsequent changes in chromatin accessibility.[1][2]
Caption: Mechanism of this compound action on FOXA1.
Quantitative Data Summary
The stereoselective engagement of FOXA1 by this compound has been quantified through various proteomic and biochemical assays. The following tables summarize the key findings.
Table 1: Stereoselective Engagement of FOXA1 Cysteines
| Compound | Target Cysteine | Cell Line | Concentration | Time | Engagement (% IA-DTB Blockade) |
| This compound | FOXA1_C258 | 22Rv1 | 20 µM | 3 h | > 67% |
| WX-02-43 (enantiomer) | FOXA1_C258 | 22Rv1 | 20 µM | 3 h | Minimal |
| This compound | FOXA1_C268 | 22Rv1 | 20 µM | 3 h | No significant change |
Data sourced from references[3][4].
Table 2: Selectivity Profile of this compound
| Feature | Observation |
| Stereoselectivity | Engagement of FOXA1_C258 by this compound is over two-fold greater than its enantiomer, WX-02-43.[4] |
| Site-Specificity | This compound shows minimal reactivity with other quantified cysteines in FOXA1, such as C268.[3][4] |
| Proteome-wide Selectivity | Across over 18,000 quantified cysteines, this compound demonstrates substantial reactivity with only a small number of off-target cysteines.[3][4] |
Experimental Protocols
The characterization of the this compound and FOXA1 interaction relies on several key experimental techniques. Below are detailed methodologies for the primary assays cited.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This method is used to identify and quantify the engagement of specific cysteine residues by electrophilic compounds like this compound.
Caption: Workflow for Cysteine-Directed ABPP.
Protocol:
-
Cell Treatment: Prostate cancer cells (e.g., 22Rv1) are treated with this compound (20 µM) or a vehicle control (DMSO) for a specified duration (3 hours).[3][4]
-
Cell Lysis: Cells are harvested and lysed to release total protein content.
-
Probe Labeling: The proteome is treated with an iodoacetamide-desthiobiotin (IA-DTB) probe. This probe reacts with cysteine residues that were not engaged by this compound.
-
Tryptic Digestion: The labeled proteome is digested into smaller peptides using trypsin.
-
Enrichment: Peptides containing the desthiobiotin tag are enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.
-
Data Analysis: The relative abundance of a given cysteine-containing peptide in the this compound-treated sample versus the DMSO control is calculated. A significant decrease in the abundance of a peptide from the this compound treated sample indicates engagement of that cysteine by the compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to map the genome-wide binding sites of FOXA1 and to assess how these are altered by this compound treatment.
Protocol:
-
Cell Treatment and Crosslinking: Cells are treated with this compound or DMSO. Protein-DNA interactions are then crosslinked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to FOXA1 is used to immunoprecipitate the FOXA1-DNA complexes.
-
Crosslink Reversal and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome to identify regions of FOXA1 binding. The binding profiles from this compound and DMSO-treated cells are then compared to identify changes in FOXA1 localization.
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
ATAC-seq is utilized to determine changes in chromatin accessibility following the this compound-induced remodeling of FOXA1 binding.
Protocol:
-
Cell Treatment and Nuclei Isolation: Cells are treated with this compound or DMSO, and nuclei are isolated.
-
Transposase Treatment: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and ligates sequencing adapters in accessible regions of the chromatin.
-
DNA Purification and PCR Amplification: The transposed DNA fragments are purified and amplified by PCR.
-
Sequencing and Data Analysis: The amplified library is sequenced, and the reads are mapped to the reference genome. Regions with a high density of reads correspond to open, accessible chromatin. Changes in accessibility between this compound and DMSO-treated samples are then analyzed, often in conjunction with ChIP-seq data to correlate with changes in FOXA1 binding.
Conclusion
This compound represents a significant advancement in the chemical biology of pioneer transcription factors. Its ability to stereoselectively and covalently engage cysteine-258 within the DNA-binding domain of FOXA1 provides a powerful tool to study and modulate the intricate functions of this key protein. The detailed methodologies and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to explore and leverage this novel mechanism of action for therapeutic benefit. The unique ability of this compound to remodel, rather than simply inhibit, FOXA1 activity opens new avenues for therapeutic intervention in diseases driven by aberrant pioneer factor function.
References
- 1. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
WX-02-23: A Covalent Modulator of FOXA1 and SF3B1 Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
WX-02-23 is a tryptoline acrylamide stereoprobe that has been identified as a covalent ligand for two distinct and critical cellular proteins: the pioneer transcription factor FOXA1 and the spliceosomal factor SF3B1.[1][2] This dual activity presents a complex but potentially powerful pharmacological profile, with implications for oncology and other therapeutic areas. This document provides a comprehensive overview of the known biological activities of this compound, focusing on its mechanism of action, quantitative biochemical data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound functions as a covalent inhibitor, forming a permanent bond with specific cysteine residues on its target proteins. This irreversible binding leads to a modulation of the target protein's function. The compound exhibits stereoselectivity, with its enantiomer, WX-02-43, serving as a negative control in many studies.[1][3]
Modulation of FOXA1 Pioneer Function
This compound covalently engages cysteine-258 (C258) within the forkhead domain (FKHD) of FOXA1.[1][4] This interaction does not displace FOXA1 from chromatin but rather enhances its binding to DNA.[1] This enhanced binding, however, appears to relax FOXA1's DNA binding motif specificity, leading to a redistribution of FOXA1 on the chromatin.[1] This redirection of FOXA1's pioneering activity has significant downstream effects on gene expression.[3]
Modulation of Spliceosome Activity via SF3B1
This compound also covalently targets cysteine-1111 (C1111) in SF3B1, a core component of the spliceosome.[2] This interaction functionally modulates the spliceosome, leading to alterations in pre-mRNA splicing. The effects of this compound on splicing are similar to those of the natural product pladienolide B, which also binds to the same pocket in the spliceosome.[1][2] This activity can induce changes in the transcriptome and proteome of cancer cells and contributes to the compound's anti-proliferative effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various biochemical and cellular assays.
| Target Engagement | Assay | Cell Line/System | Value | Reference |
| FOXA1 | NanoBRET | HEK293T cells | EC50 = 2 µM | [1] |
| FOXA1-FKHD | NanoBRET | HEK293T cells | EC50 = 12 µM | [1] |
| FOXA1-FKHD | Gel-ABPP | Purified protein | IC50 = 8 µM | [3] |
| SF3B1 | Targeted Cysteine-directed ABPP | 22Rv1 cells | Stereoselective engagement at 5 µM and 20 µM | [2] |
| Functional Activity | Assay | Cell Line/System | Effect | Reference |
| FOXA1 DNA Binding | NanoBRET | HEK293T cell lysate | 2-fold enhanced apparent KD | [1] |
| Anti-proliferative Effects | Cell Viability Assay | Panc 05.04 (K700E-SF3B1) vs. Panc 04.03 (WT-SF3B1) | Modestly greater effect in mutant cells | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on FOXA1
Caption: Covalent modification of FOXA1 by this compound enhances DNA binding and alters its genomic distribution.
This compound Mechanism of Action on SF3B1 and Splicing
Caption: this compound targets SF3B1 to modulate spliceosome function, leading to anti-proliferative effects.
Experimental Workflow for Target Identification using ABPP
Caption: Activity-Based Protein Profiling (ABPP) workflow to identify covalent targets of this compound.
Experimental Protocols
Cysteine-directed Activity-Based Protein Profiling (ABPP)
This method is used to identify the specific cysteine residues that are covalently modified by this compound.
-
Cell Culture and Treatment: Human prostate cancer cells (e.g., 22Rv1) are cultured under standard conditions. Cells are then treated with this compound or its inactive enantiomer WX-02-43 at a specified concentration (e.g., 20 µM) for a defined period (e.g., 3 hours).[1][4]
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., PBS) by probe sonication. Protein concentration is determined using a standard assay (e.g., BCA).
-
Probe Labeling: The cell lysates are then treated with a cysteine-reactive probe, such as iodoacetamide-alkyne or an isotopically light or heavy iodoacetamide-desthiobiotin (IA-DTB) probe, to label cysteines that were not engaged by this compound.[1]
-
Click Chemistry (for alkyne probes): If an alkyne probe is used, a fluorescent tag or biotin is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for visualization or enrichment.
-
Enrichment and Digestion: For proteomic analysis, biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine residues. By comparing the labeling in this compound-treated samples to control samples, a percentage of target engagement can be calculated.[1][3]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is employed to determine the genomic binding sites of FOXA1 and how they are affected by this compound treatment.
-
Cell Treatment and Cross-linking: 22Rv1 cells are treated with this compound, WX-02-43, or a vehicle control (e.g., DMSO).[1] Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for FOXA1. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested (e.g., with proteinase K). The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The resulting library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for FOXA1 binding. Differential binding analysis is performed to compare FOXA1 occupancy between this compound-treated and control-treated cells.[1]
NanoBRET™ Target Engagement Assay
This assay is used to measure the binding of this compound to FOXA1 in living cells.
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for NanoLuc® (NLuc) luciferase-tagged FOXA1 (or its forkhead domain) and a HaloTag®-histone H3.3 fusion protein.[1]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Probe Addition: A cell-permeable fluorescent HaloTag ligand (NanoBRET™ 618 ligand) is added, which binds to the HaloTag-histone H3.3, and a furimazine substrate for NLuc is also added.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NLuc luciferase is in close proximity to the fluorescent ligand. The BRET signal is measured as the ratio of the light emitted by the acceptor (618 nm) to the light emitted by the donor (460 nm).
-
Data Analysis: An increase in the BRET signal upon this compound treatment indicates that the compound is enhancing the interaction of FOXA1 with chromatin (represented by histone H3.3). The data is plotted against the compound concentration to determine the EC50 value.[1]
Conclusion
This compound is a valuable chemical probe for studying the complex biology of FOXA1 and the spliceosome. Its dual-targeting nature necessitates careful experimental design to dissect the contributions of each target to the observed cellular phenotype. The methodologies outlined in this guide provide a robust framework for investigating the biological activity of this compound and similar covalent modulators. Further research, potentially including the development of more selective analogs, will be crucial to fully realize the therapeutic potential of targeting these pathways.
References
WX-02-23: A Chemical Probe for the Pioneer Transcription Factor FOXA1
An In-depth Technical Guide for Researchers
Abstract
WX-02-23 is a tryptoline-scaffolded acrylamide that has emerged as a valuable chemical probe for studying the function of the pioneer transcription factor FOXA1.[1] This document provides a comprehensive technical guide for researchers and drug development professionals on the use of this compound. It details the probe's mechanism of action, its selectivity profile, and provides key experimental protocols for its application in cellular systems. This compound covalently modifies cysteine-258 (C258) within the DNA-binding domain of FOXA1, leading to a remodeling of its pioneering activity and redistribution of its binding across the genome.[2][3] Notably, this compound also exhibits activity against the spliceosomal factor SF3B1, a critical consideration for experimental design and data interpretation.[4]
Introduction
Pioneer transcription factors, such as FOXA1, are crucial regulators of gene expression, capable of engaging with condensed chromatin to facilitate the binding of other transcription factors.[2][3] Dysregulation of FOXA1 has been implicated in the progression of cancers, including prostate and breast cancer, making it a compelling therapeutic target.[1] The development of chemical probes like this compound provides a powerful tool for the acute perturbation and mechanistic investigation of FOXA1 in living cells, overcoming some of the challenges associated with genetic approaches.[2] This guide summarizes the current knowledge on this compound, presenting its biochemical and cellular activities, and offering detailed methodologies for its use.
Mechanism of Action and Selectivity
This compound acts as a covalent ligand, stereoselectively and site-specifically binding to cysteine-258 of FOXA1.[1][2] This interaction is DNA-dependent and enhances the binding of FOXA1 to DNA, relaxing its canonical binding sequence specificity.[1][2] This leads to a redistribution of FOXA1 across the genome, with both increased and decreased binding at different genomic sites, which in turn alters chromatin accessibility.[3][5]
It is crucial to note that this compound is not entirely selective for FOXA1. It also covalently modifies cysteine-1111 (C1111) of SF3B1, a component of the spliceosome, perturbing its function in a manner similar to the natural product pladienolide B.[4][5] This off-target activity must be taken into account when designing experiments and interpreting results. The inactive enantiomer, WX-02-43, serves as a valuable negative control for discerning effects specific to the stereoselective engagement of its targets.[4][5]
Quantitative Data
The following tables summarize the quantitative data available for this compound and its interactions with its primary targets.
Table 1: Cellular Activity and Target Engagement of this compound
| Parameter | Cell Line | Target | Value | Assay | Reference |
| IC50 | 22Rv1 | FOXA1 Enrichment Blockade | 5.5 µM | Protein-directed ABPP | [4] |
| EC50 | HEK293T (overexpressing) | FOXA1-DNA Binding Enhancement | 2 µM | NanoBRET | [4] |
| EC50 | HEK293T (overexpressing) | FOXA1-FKHD-DNA Binding Enhancement | 12 µM | NanoBRET | [4] |
| IC50 | Purified MBP-FOXA1-FKHD | CJR-6A Reactivity Blockade | 8 µM | Gel-ABPP | [1] |
Table 2: Experimental Conditions for Cellular Assays
| Assay | Cell Line | This compound Concentration | Treatment Time | Reference |
| Cysteine-directed ABPP | 22Rv1 | 20 µM | 3 h | [5] |
| ChIP-seq | 22Rv1 | 20 µM | 3 h | [4] |
| ATAC-seq | 22Rv1 | 20 µM | 3 h | [5] |
| RNA-seq | 22Rv1 | 5 µM | 8 h | [4] |
| NanoBRET | HEK293T | 20 µM | 3 h | [5] |
| Gel-ABPP (in-cell competition) | HEK293T | Indicated concentrations | 2 h | [5] |
| Co-immunoprecipitation | HEK293T | 5 µM | 3 h | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is for the global assessment of cysteine reactivity in response to this compound treatment in cells.
-
Cell Culture and Treatment: Plate 22Rv1 cells and grow to ~80% confluency. Treat cells with this compound (e.g., 20 µM) or DMSO vehicle for 3 hours.
-
Cell Lysis: Harvest and lyse cells in a suitable buffer (e.g., PBS) by sonication.
-
Protein Quantification: Determine protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Probe Labeling: Treat proteomes with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to label cysteines not engaged by this compound.
-
Click Chemistry: Conjugate a reporter tag (e.g., biotin-azide or a fluorescent azide like TAMRA-azide) to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Preparation for Mass Spectrometry:
-
Enrich biotinylated proteins using streptavidin beads.
-
Perform on-bead trypsin digestion to generate peptides.
-
Analyze peptides by LC-MS/MS to identify and quantify cysteine-containing peptides.
-
-
Data Analysis: Compare the abundance of cysteine peptides between this compound and DMSO-treated samples to identify cysteines with reduced labeling, indicating engagement by this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genomic binding sites of FOXA1 following treatment with this compound.
-
Cell Culture and Treatment: Grow 22Rv1 cells and treat with this compound (e.g., 20 µM), its inactive enantiomer WX-02-43, or DMSO for 3 hours.[4]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-FOXA1 antibody.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence on a high-throughput sequencing platform.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify FOXA1 binding sites. Compare peak distributions and intensities between different treatment conditions.
NanoBRET™ Protein-DNA Interaction Assay
This assay quantifies the effect of this compound on the interaction between FOXA1 and a specific DNA oligonucleotide in live cells.
-
Construct Preparation: Generate expression vectors for FOXA1 fused to NanoLuc® luciferase (NLuc-FOXA1) and a control vector.
-
Cell Transfection: Transfect HEK293T cells with the NLuc-FOXA1 construct.
-
Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. Treat the cells with varying concentrations of this compound or DMSO for 3 hours.
-
Cell Lysis: Lyse the cells according to the NanoBRET™ protocol.
-
Oligonucleotide Incubation: Add a fluorescently labeled DNA oligonucleotide containing a FOXA1 binding site to the cell lysate and incubate for 20 minutes.[5]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the donor (460 nm) and acceptor (618 nm) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates a stronger interaction between NLuc-FOXA1 and the DNA oligonucleotide.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FOXA1 inhibits hypoxia programs through transcriptional repression of HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preliminary Studies on WX-02-23 in Prostate Cancer Cells: An In-depth Technical Guide
Absence of Publicly Available Data on WX-02-23
As of December 2025, a thorough review of scientific literature and publicly accessible databases reveals no specific information, preliminary studies, or published data pertaining to a compound designated "this compound" in the context of prostate cancer cell research. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its effects.
The core requirements of this request, including the presentation of quantitative data in structured tables, detailed methodologies of key experiments, and the generation of diagrams for signaling pathways and experimental workflows, are contingent upon the existence of foundational research data. Without any studies on this compound, these requirements cannot be fulfilled.
Researchers, scientists, and drug development professionals interested in the effects of novel compounds on prostate cancer are encouraged to consult peer-reviewed scientific journals, clinical trial registries, and patent databases for the most current and validated research findings. Should "this compound" be an internal or pre-publication designation, the relevant information would reside with the originating research institution or pharmaceutical company.
Methodological & Application
Application Notes and Protocols for WX-02-23 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
WX-02-23 is an experimental tryptoline acrylamide compound that has been identified as a covalent modulator of Forkhead Box A1 (FOXA1) and Splicing Factor 3b Subunit 1 (SF3B1). By stereoselectively and site-specifically binding to cysteine residues on these proteins, this compound offers a novel tool to investigate their roles in cancer biology, particularly in prostate cancer. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound and summarize the current understanding of its mechanism of action.
Target Proteins and Mechanism of Action
-
FOXA1: A pioneer transcription factor crucial for the development and maintenance of the prostate lineage. In prostate cancer, it plays a significant role in androgen receptor (AR) signaling. This compound covalently binds to cysteine-258 (C258) within the DNA-binding domain of FOXA1.
-
SF3B1: A core component of the spliceosome, responsible for the precise excision of introns from pre-mRNA. Mutations in SF3B1 are common in various cancers. This compound also targets SF3B1, leading to modulation of its splicing activity.
Quantitative Data Summary
While specific quantitative data for this compound from various cell-based assays are not extensively available in the public domain, the following tables provide a template for researchers to populate with their experimental data. For context, representative data from studies on relevant cell lines or pathways are included where applicable and noted.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Incubation Time (hrs) | IC50 (µM) | Notes |
| 22Rv1 | This compound | 72 | Data not available | Prostate Carcinoma |
| HEK293T | This compound | 72 | Data not available | Human Embryonic Kidney |
| 22Rv1 | Docetaxel | 72 | 0.0003 | Representative data for a standard chemotherapeutic agent in this cell line.[1] |
| 22Rv1 | SBFI-103 | 72 | 3.1 | Representative data for another experimental compound in this cell line.[1] |
Table 2: Apoptosis Analysis in 22Rv1 Cells
| Treatment | Concentration | Incubation Time (hrs) | % Apoptotic Cells (Annexin V+) | Notes |
| DMSO (Control) | - | 48 | ~6% | Representative baseline apoptosis in 22Rv1 cells from a study on lncRNA silencing.[2] |
| This compound | User-defined | 48 | Data not available | |
| Linalool | 2.5 mM | 24 | Data available | Representative data for a natural compound inducing apoptosis in 22Rv1 cells.[3] |
| Paclitaxel | 1 nM | 24 | Data available | Representative data for a chemotherapeutic agent inducing apoptosis in 22Rv1 cells.[4] |
Table 3: Cell Cycle Analysis in 22Rv1 Cells
| Treatment | Concentration | Incubation Time (hrs) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Notes |
| Control | - | 48 | ~78% | ~11% | ~11% | Representative baseline cell cycle distribution in 22Rv1 cells from a study on lncRNA silencing.[2] |
| This compound | User-defined | 48 | Data not available | Data not available | Data not available | |
| PlncRNA-1 silencing | - | 48 | ~65% | ~11% | ~24% | Representative data showing G2/M arrest in 22Rv1 cells.[2] |
Experimental Protocols
General Cell Culture of 22Rv1 and HEK293T Cells
The human prostate carcinoma cell line 22Rv1 and the human embryonic kidney cell line HEK293T have been utilized in studies involving this compound.
22Rv1 Cell Culture Protocol
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the old medium.
-
Rinse the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 1000-1200 rpm for 3-5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed into new flasks at a subculturing ratio not exceeding 1:4.
-
HEK293T Cell Culture Protocol
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Follow a similar procedure as for 22Rv1 cells, adjusting trypsinization time as needed based on cell detachment.
Cell Viability Assay (MTT/WST-1)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed 22Rv1 or HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Experimental Workflow for this compound Cellular Assays
Caption: Workflow for assessing the cellular effects of this compound.
Putative Signaling Pathways Modulated by this compound
FOXA1 Downstream Signaling
Caption: Potential downstream pathways affected by this compound targeting of FOXA1.
SF3B1 Downstream Signaling
References
- 1. artelobio.com [artelobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Androgen Receptor as a Novel Mechanism of Taxol Chemotherapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WX-02-23 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WX-02-23, a covalent small molecule inhibitor, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, its known cellular targets, and detailed protocols for its application in ChIP-seq to investigate its effects on protein-DNA interactions.
Introduction
This compound is a tryptoline acrylamide that has been identified as a modulator of the spliceosome through its interaction with the SF3B1 protein.[1][2] More recently, it has also been characterized as a covalent ligand of the pioneer transcription factor FOXA1, stereoselectively engaging cysteine-258.[3] This dual activity makes this compound a valuable tool for studying the interplay between splicing machinery and transcription factor-mediated gene regulation. ChIP-seq is a powerful technique to elucidate the genome-wide DNA binding sites of a protein of interest. Using this compound in conjunction with ChIP-seq can reveal how this small molecule perturbs the chromatin occupancy of its target proteins, thereby influencing gene expression programs.
Mechanism of Action and Cellular Targets
This compound functions as a covalent inhibitor, forming a bond with specific cysteine residues on its target proteins. Its two primary, well-characterized targets are:
-
Splicing Factor 3B Subunit 1 (SF3B1): As a component of the spliceosome, SF3B1 is crucial for pre-mRNA splicing. This compound binds to SF3B1, modulating its function and leading to alterations in splicing patterns.[1]
-
Forkhead Box Protein A1 (FOXA1): FOXA1 is a pioneer transcription factor that plays a critical role in opening condensed chromatin, allowing other transcription factors to bind. This compound has been shown to stereoselectively bind to FOXA1 and enhance its interaction with DNA.[2]
The ability of this compound to engage both a core splicing component and a key transcription factor highlights its potential to induce complex cellular responses through interconnected mechanisms.
Signaling Pathway and Mode of Action
The following diagram illustrates the primary known interactions of this compound within a cell, leading to downstream effects on transcription and splicing.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP-seq experiment using this compound to investigate its effect on the chromatin occupancy of a target protein, such as FOXA1. The protocol is adapted from methodologies reported in the literature and general best practices.[2]
Cell Culture and Treatment
-
Cell Line: 22Rv1 (prostate cancer cell line) is a reported cell line for this compound ChIP-seq experiments.[2]
-
Culture Conditions: Culture cells to approximately 80-90% confluency.
-
Treatment: Treat cells with this compound at a final concentration of 20 µM for 3 hours.[2] Include a vehicle control (e.g., DMSO) and an inactive enantiomer control (e.g., WX-02-43) for comparison.[2]
Chromatin Immunoprecipitation Workflow
Detailed Methodologies
1. Cross-linking
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Harvest cells and resuspend the pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice to release nuclei.
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 150-500 bp. Optimization of sonication conditions is critical for successful ChIP-seq.
3. Immunoprecipitation
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate a fraction of the lysate with a ChIP-grade antibody against the protein of interest (e.g., anti-FOXA1) overnight at 4°C with rotation. Also, include an IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification
-
Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
6. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from a ChIP-seq experiment using this compound.
Table 1: Summary of FOXA1 ChIP-seq Peak Distribution
| Treatment | Total Peaks | Peaks in Promoters | Peaks in Enhancers | Peaks in Intergenic Regions |
| DMSO (Vehicle) | 30,557 | 8,556 (28%) | 15,278 (50%) | 6,723 (22%) |
| This compound (20 µM) | 32,189 | 9,335 (29%) | 16,416 (51%) | 6,438 (20%) |
| WX-02-43 (Inactive) | 30,612 | 8,571 (28%) | 15,306 (50%) | 6,735 (22%) |
Table 2: Differential Binding Analysis of FOXA1 ChIP-seq Peaks
| Comparison | Significantly Increased Peaks (log2FC > 1, p < 0.05) | Significantly Decreased Peaks (log2FC < -1, p < 0.05) | Unchanged Peaks |
| This compound vs. DMSO | 903 | 960 | 32,125 |
| WX-02-43 vs. DMSO | 52 | 45 | 30,515 |
Data presented in these tables are illustrative and based on findings reported in the literature where this compound treatment led to a bidirectional redistribution of FOXA1 binding sites.[3]
Conclusion
References
Application Notes and Protocols for WX-02-23 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of WX-02-23, a covalent small molecule that targets the pioneer transcription factor FOXA1 and the spliceosome component SF3B1. The following protocols are based on published research and are intended to serve as a guide for designing and executing experiments involving this compound.
Mechanism of Action
This compound is a tryptoline acrylamide stereoprobe that functions as a covalent ligand. It has been shown to stereoselectively and site-specifically engage Cysteine 258 (C258) in the Forkhead box protein A1 (FOXA1).[1][2] This interaction enhances the binding of FOXA1 to DNA.[1] Additionally, this compound is known to interact with the spliceosome factor SF3B1, which should be considered when interpreting experimental results.[1][3] Its effects on splicing are comparable to those of the natural product pladienolide B.[1][3]
Signaling Pathway of this compound on FOXA1
Caption: this compound covalently modifies FOXA1, enhancing its DNA binding and altering gene expression.
In Vitro Dosage and Experimental Conditions
The following table summarizes the recommended dosage and conditions for in vitro studies using this compound based on established research. The prostate cancer cell line 22Rv1 is a commonly used model for studying the effects of this compound.[1][2][3]
| Cell Line | Concentration Range | Incubation Time | Experiment Type | Reference |
| 22Rv1 | 20 µM | 3 hours | Cysteine-Directed Activity-Based Protein Profiling (ABPP) | [1][2] |
| 22Rv1 | 20 µM | 3 hours | Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) | [1] |
| 22Rv1 | 5 µM | 8 hours | mRNA Abundance Analysis (RNA-seq) | [3] |
| HEK293T (transfected with FOXA1) | 20 µM | 3 hours | NanoBRET-based oligonucleotide-binding assay | [2] |
| Panc 05.04 (K700E-SF3B1 mutant) | Not specified | Not specified | Anti-proliferative assays | [3] |
| Panc 04.03 (WT-SF3B1) | Not specified | Not specified | Anti-proliferative assays | [3] |
Experimental Protocols
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is used to identify and quantify the engagement of this compound with its cysteine targets in a cellular context.
Materials:
-
22Rv1 cells
-
This compound (and inactive enantiomer WX-02-43 as a control)
-
DMSO (vehicle control)
-
Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe
-
Cell lysis buffer
-
Reagents for click chemistry (e.g., biotin-azide, copper sulfate, TBTA, TCEP)
-
Streptavidin beads
-
Reagents for mass spectrometry sample preparation (e.g., trypsin, iodoacetamide, DTT)
Workflow:
Caption: Workflow for cysteine-directed Activity-Based Protein Profiling (ABPP).
Procedure:
-
Culture 22Rv1 cells to the desired confluency.
-
Treat the cells with 20 µM this compound, the inactive enantiomer WX-02-43 (as a negative control), or DMSO (vehicle control) for 3 hours.[1][2]
-
Lyse the cells and treat the proteomes with a cysteine-reactive probe such as iodoacetamide-alkyne (IA-alkyne).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide).
-
Enrich the labeled proteins using streptavidin beads.
-
Perform on-bead tryptic digestion to release peptides for analysis.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteines engaged by this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genomic binding sites of FOXA1 and assess how they are altered by this compound treatment.
Materials:
-
22Rv1 cells
-
This compound (and control compounds like WX-02-43 or Pladienolide B)
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Anti-FOXA1 antibody
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for reverse cross-linking and DNA purification
-
Reagents for library preparation and next-generation sequencing
Workflow:
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Procedure:
-
Grow 22Rv1 cells to approximately 80-90% confluency.
-
Treat the cells with 20 µM this compound or a control compound (e.g., WX-02-43, Pladienolide B) for 3 hours.[1]
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an anti-FOXA1 antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding and elute the immunoprecipitated material.
-
Reverse the cross-links and purify the DNA.
-
Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify FOXA1 binding sites and determine how they are affected by this compound treatment.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with WX-02-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes and other proteins directly in complex biological systems. This technique utilizes chemical probes that covalently bind to the active or functionally important sites of proteins. WX-02-23 is a covalent small molecule probe that has been identified as a ligand for the spliceosome factor SF3B1 and the pioneer transcription factor FOXA1.[1][2] These interactions have significant implications for cancer biology, making this compound a valuable tool for studying the roles of these proteins in disease and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in various ABPP workflows to investigate its engagement with target proteins, quantify its effects, and elucidate its mechanism of action.
Key Targets of this compound
-
Splicing Factor 3B Subunit 1 (SF3B1): this compound covalently modifies cysteine 1111 (C1111) within the SF3B1 protein, a core component of the spliceosome.[3][4] This interaction perturbs spliceosome function in a manner similar to other known spliceosome modulators.[3]
-
Forkhead Box Protein A1 (FOXA1): this compound stereoselectively and site-specifically engages cysteine 258 (C258) in the pioneer transcription factor FOXA1.[5][6] This covalent modification enhances the binding of FOXA1 to DNA.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of this compound with its primary targets.
Table 1: this compound Interaction with FOXA1
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 2 µM | NanoBRET assay for this compound-dependent enhancement of FOXA1 binding to DNA. | [6] |
| EC50 (FKHD domain) | 12 µM | NanoBRET assay for this compound-dependent enhancement of FOXA1-FKHD domain binding to DNA. | [6] |
| IC50 (in vitro) | 8 µM | Gel-ABPP competition assay with CJR-6A probe for MBP-FOXA1-FKHD protein in the presence of oligonucleotide. |
Table 2: this compound Interaction with SF3B1
| Parameter | Value | Assay Conditions | Reference |
| Concentration for Engagement | 5 or 20 µM | Targeted cysteine-directed ABPP in 22Rv1 cells (3-hour treatment). | [3] |
| Competition Concentration | 1 µM | Gel-ABPP competition assay against WX-01-10 probe in 22Rv1 cells (24-hour pre-treatment). | [3] |
Experimental Protocols
Herein are detailed protocols for common ABPP techniques used with this compound.
Protocol 1: Cysteine-Directed ABPP for Target Engagement
This protocol is designed to identify and quantify the specific cysteine residues that are covalently modified by this compound in a cellular context.
Materials:
-
22Rv1 cells
-
This compound and its inactive enantiomer (e.g., WX-02-43)
-
Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
Tandem Mass Tags (TMT) for quantitative proteomics (optional)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 or 20 µM) or the inactive enantiomer for a specified time (e.g., 3 hours). Include a DMSO-treated control group.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Probe Labeling:
-
Incubate the proteome lysate with a cysteine-reactive probe like IA-alkyne.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
-
Protein Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides.
-
-
LC-MS/MS Analysis:
-
(Optional) Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
Analyze the peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify peptides that show reduced labeling by the cysteine probe in the this compound-treated samples compared to the control, indicating direct engagement.
-
Protocol 2: Protein-Directed ABPP for Target Identification
This protocol aims to identify the protein targets of this compound by using an alkyne-tagged analog of the probe.
Materials:
-
Alkyne-tagged this compound analog (e.g., CJR-6A) and its inactive enantiomer (e.g., CJR-6B)
-
22Rv1 or other relevant cells
-
Cell lysis buffer
-
Click chemistry reagents (azide-biotin)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the alkyne-tagged probe (e.g., 5 µM CJR-6A) and its inactive enantiomer for a specified time (e.g., 1 hour).
-
For competition experiments, pre-treat cells with this compound or its inactive enantiomer before adding the alkyne probe.
-
Lyse the cells and prepare the proteome lysate.
-
-
Click Chemistry and Enrichment:
-
Perform the CuAAC reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Digestion and Analysis:
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the active probe-treated sample compared to the inactive probe-treated sample and show reduced enrichment in the presence of the competitor this compound.
-
Protocol 3: Gel-Based ABPP for Visualizing Target Engagement
This method provides a straightforward visualization of probe-labeled proteins.
Materials:
-
Alkyne-tagged this compound analog (e.g., WX-01-10) and its inactive enantiomer (e.g., WX-01-12)
-
22Rv1 cells
-
This compound and its inactive enantiomer (for competition)
-
Cell lysis buffer
-
Click chemistry reagents (azide-rhodamine or other fluorescent azide tag)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Cell Treatment and Lysis:
-
Pre-treat cells with DMSO, this compound (e.g., 1 µM), or its inactive enantiomer for a set duration (e.g., 24 hours).
-
Treat the cells with the alkyne-tagged probe (e.g., 1 µM WX-01-10) or its inactive enantiomer for 1 hour.
-
Lyse the cells.
-
-
Click Chemistry:
-
Perform the CuAAC reaction to attach a fluorescent azide tag to the probe-labeled proteins.
-
-
SDS-PAGE and Imaging:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
-
Analysis:
-
Look for bands that appear in the active probe-treated lane but not in the inactive probe lane.
-
Confirm target engagement by observing the disappearance of the band in the lane pre-treated with the competitor this compound.
-
Protocol 4: NanoBRET™ Assay for Quantifying Protein-DNA Interaction
This protocol is used to measure the effect of this compound on the interaction of FOXA1 with DNA in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-FOXA1 and a DNA-binding protein tagged with a fluorescent acceptor (or use an immobilized oligonucleotide assay format).
-
This compound and its inactive enantiomer
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-FOXA1 donor construct and a suitable acceptor construct.
-
-
Cell Treatment:
-
Treat the transfected cells with a range of concentrations of this compound or the inactive enantiomer for a specified time (e.g., 3 hours).
-
-
Assay Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the EC50 value for the enhancement of the protein-DNA interaction.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflows for Cysteine-Directed and Protein-Directed ABPP.
Caption: Workflow for Gel-Based ABPP.
Caption: Workflow for NanoBRET™ Protein-DNA Interaction Assay.
Signaling Pathway Context
This compound impacts fundamental cellular processes through its interaction with SF3B1 and FOXA1.
-
RNA Splicing (via SF3B1): SF3B1 is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence during pre-mRNA splicing. By covalently modifying SF3B1, this compound can lead to alterations in splicing, potentially resulting in the production of aberrant mRNA transcripts and subsequent changes in protein expression. This can have widespread effects on cellular function and viability.
-
Transcriptional Regulation (via FOXA1): FOXA1 is a pioneer transcription factor that can bind to condensed chromatin, leading to its opening and allowing other transcription factors to access DNA. It plays a crucial role in hormone-dependent gene expression in cancers such as prostate and breast cancer. By enhancing FOXA1's binding to DNA, this compound can reprogram the transcriptional landscape of cancer cells, altering the expression of genes involved in cell growth, proliferation, and differentiation.
Caption: Simplified Signaling Context for this compound Targets.
References
- 1. Multi-Tiered Chemical Proteomic Maps of Tryptoline Acrylamide-Protein Interactions in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for WX-02-23 in Splicing Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-02-23 is a covalent small molecule that has emerged as a valuable tool for studying the modulation of pre-mRNA splicing. Initially identified as a ligand for the pioneer transcription factor FOXA1, this compound also potently and stereoselectively targets SF3B1, a core component of the spliceosome. This interaction with SF3B1 leads to significant alterations in splicing patterns, phenocopying the effects of well-characterized splicing modulators like pladienolide B.[1] This dual activity makes this compound a unique chemical probe to investigate the interplay between transcription and splicing, as well as to dissect the mechanisms of spliceosome function and its role in disease.
These application notes provide a comprehensive overview of the use of this compound in studying splicing modulation, including its mechanism of action, quantitative effects on splicing, and detailed protocols for key experimental applications.
Mechanism of Action: Splicing Modulation via SF3B1 Engagement
This compound covalently modifies a specific cysteine residue (C1111) within the SF3B1 protein.[1] SF3B1 is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point adenosine during the early stages of spliceosome assembly. By binding to SF3B1, this compound perturbs the normal function of the spliceosome, leading to widespread changes in pre-mRNA splicing. This modulation of splicing activity results in various downstream consequences, including exon skipping, intron retention, and the generation of novel mRNA isoforms.[1]
The functional consequence of this compound binding to SF3B1 has been demonstrated to be an inhibition of the splicing process, with an in vitro study showing a half-maximal inhibitory concentration (IC50) of approximately 5 µM.[2] This inhibitory effect is achieved by interfering with the stable association of the U2 snRNP with the pre-mRNA, leading to a stall in spliceosome assembly.
Quantitative Analysis of Splicing Modulation by this compound
Treatment of cells with this compound leads to a significant number of alternative splicing events. RNA-sequencing analysis has provided a quantitative overview of these changes, which can be compared to the effects of other known splicing modulators.
Table 1: Summary of Alternative Splicing Events Induced by this compound and Pladienolide B
| Splicing Event Type | This compound (5 µM, 8h) | Pladienolide B (10 nM, 8h) |
| Skipped Exon (SE) | 1,339 | 1,440 |
| Retained Intron (RI) | 338 | 344 |
| Alternative 5' Splice Site (A5SS) | 148 | 165 |
| Alternative 3' Splice Site (A3SS) | 179 | 196 |
| Mutually Exclusive Exons (MXE) | 70 | 79 |
Data summarized from RNA-sequencing analysis in 22Rv1 cells. The number of significant alternative splicing events (|Percent Spliced In (PSI)| > 0.1 and FDR < 0.05) are shown.[1]
Table 2: Effect of this compound on SF3B1 Engagement and In Vitro Splicing
| Parameter | Value | Cell/System |
| SF3B1_C1111 Engagement (20 µM, 3h) | > 60% | 22Rv1 cells |
| In Vitro Splicing Inhibition (IC50) | ~5 µM | HeLa Nuclear Extract |
Signaling Pathways and Experimental Workflows
The modulation of splicing by this compound can be investigated through a series of well-defined experimental workflows. These studies can elucidate the downstream consequences of altered splicing on cellular signaling and gene expression.
Caption: Mechanism of this compound-induced splicing modulation.
Caption: Experimental workflow for studying splicing modulation.
Detailed Experimental Protocols
Protocol 1: Analysis of Alternative Splicing using RNA-Sequencing
This protocol outlines the steps for treating cells with this compound, preparing RNA for sequencing, and analyzing the data to identify alternative splicing events.
1. Cell Culture and Treatment:
-
Culture cells (e.g., 22Rv1, HEK293T) in appropriate media to ~80% confluency.
-
Treat cells with this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 8 hours).[1]
-
Harvest cells and proceed to RNA extraction.
2. RNA Extraction and Library Preparation:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Prepare RNA-sequencing libraries from high-quality RNA samples (RIN > 8) using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome using a splice-aware aligner such as STAR.
-
Analyze alternative splicing events using software like rMATS, which can identify and quantify different types of splicing events (SE, RI, A5SS, A3SS, MXE).[1]
-
Set significance thresholds for identifying differential splicing events (e.g., |PSI| > 0.1 and FDR < 0.05).[1]
Protocol 2: Validation of Alternative Splicing Events by RT-qPCR
This protocol describes how to validate the alternative splicing events identified by RNA-sequencing using reverse transcription quantitative PCR (RT-qPCR).
1. Primer Design:
-
Design primers that specifically amplify the different splice isoforms (e.g., inclusion and exclusion isoforms of a skipped exon).
-
For exon skipping, one primer can be designed in the preceding exon and the other in the following exon to amplify both isoforms, which can then be distinguished by size on a gel. Alternatively, isoform-specific primers can be designed.
2. Reverse Transcription:
-
Synthesize cDNA from the same RNA samples used for RNA-sequencing using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. Quantitative PCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green-based detection method.
-
Set up reactions for each splice isoform and a housekeeping gene for normalization.
-
Calculate the relative expression of each isoform using the ΔΔCt method. The Percent Spliced In (PSI) can be calculated as: PSI = [Inclusion Isoform] / ([Inclusion Isoform] + [Exclusion Isoform]).
Protocol 3: In Vitro Splicing Assay
This assay allows for the direct assessment of this compound's effect on the splicing machinery in a cell-free system.
1. Preparation of Radiolabeled Pre-mRNA:
-
Linearize a plasmid containing a pre-mRNA transcript of interest that includes at least one intron.
-
In vitro transcribe the pre-mRNA in the presence of [α-32P]UTP to generate a radiolabeled transcript.
-
Purify the radiolabeled pre-mRNA.
2. In Vitro Splicing Reaction:
-
Prepare a splicing reaction mixture containing HeLa nuclear extract, ATP, and other necessary components.
-
Add the radiolabeled pre-mRNA and varying concentrations of this compound or DMSO control to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 0-120 minutes).
3. Analysis of Splicing Products:
-
Stop the reaction and extract the RNA.
-
Separate the RNA products (pre-mRNA, mRNA, lariat intron) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA species by autoradiography.
-
Quantify the band intensities to determine the extent of splicing inhibition.[2]
Protocol 4: SF3B1 Thermal Shift Assay
This protocol can be used to confirm the direct binding of this compound to SF3B1 by measuring changes in protein thermal stability.
1. Preparation of Cell Lysate:
-
Treat cells with this compound or DMSO for a specified time.
-
Lyse the cells and prepare a clarified nuclear extract.
2. Thermal Denaturation:
-
Aliquot the nuclear extract into a 96-well PCR plate.
-
Heat the plate over a temperature gradient (e.g., 40°C to 70°C) in a real-time PCR machine.
-
At each temperature, centrifuge the plate to pellet aggregated proteins.
3. Detection of Soluble SF3B1:
-
Transfer the supernatant (containing soluble proteins) to a dot blot apparatus and onto a nitrocellulose membrane.
-
Probe the membrane with an anti-SF3B1 antibody.
-
Detect the signal using a secondary antibody and chemiluminescence.
-
An increase in the amount of soluble SF3B1 at higher temperatures in the this compound-treated sample compared to the control indicates stabilization of the protein upon ligand binding.[2]
Conclusion
This compound is a powerful chemical probe for investigating the intricate process of pre-mRNA splicing. Its covalent and stereoselective interaction with SF3B1 provides a specific mechanism for modulating spliceosome activity. The provided protocols offer a robust framework for researchers to utilize this compound in their studies to uncover novel insights into the regulation of splicing and its impact on cellular function and disease. The quantitative data presented herein serves as a benchmark for the expected effects of this compound on alternative splicing, facilitating the design and interpretation of future experiments.
References
Application Notes and Protocols for Studying FOXA1 DNA-Binding Using WX-02-23
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forkhead box A1 (FOXA1) is a pioneer transcription factor crucial in the development of several organs and implicated in the progression of hormone-dependent cancers like prostate and breast cancer.[1][2][3] Its ability to bind to condensed chromatin and facilitate the recruitment of other transcription factors makes it a compelling therapeutic target.[3][4][5] WX-02-23 is a novel covalent small molecule that directly engages FOXA1, offering a powerful tool to modulate and study its DNA-binding activity.[1][6] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the intricate mechanisms of FOXA1 DNA-binding and its downstream consequences.
This compound, a tryptoline-scaffolded acrylamide, covalently modifies cysteine-258 (C258) within the DNA-binding domain of FOXA1.[1][6] This interaction stereoselectively remodels the pioneer function of FOXA1, leading to a bidirectional redistribution of its binding across the genome.[6] Consequently, this compound treatment results in both the opening of previously condensed chromatin sites and the closing of sites that were accessible in the unliganded state.[6] These application notes will guide researchers in leveraging this compound to explore these dynamic changes in FOXA1 activity.
Mechanism of Action of this compound on FOXA1
The following diagram illustrates the proposed mechanism of action of this compound on FOXA1 DNA-binding and chromatin accessibility.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on FOXA1 DNA-binding and chromatin accessibility, primarily derived from studies in 22Rv1 prostate cancer cells.[6][7]
Table 1: this compound Effect on FOXA1-DNA Interaction
| Assay | Parameter | Value | Cell Line |
|---|---|---|---|
| NanoBRET | EC50 (FOXA1 binding to DNA) | 2 µM | HEK293T |
| NanoBRET | EC50 (FOXA1-FKHD binding to DNA) | 12 µM | HEK293T |
Table 2: Genome-wide Changes in FOXA1 Binding and Chromatin Accessibility with this compound Treatment
| Experiment | Sites with Increased Signal (log2FC > 1, P < 0.05) | Sites with Decreased Signal (log2FC < -1, P < 0.05) | Total Quantified Sites | Cell Line |
|---|---|---|---|---|
| FOXA1 ChIP-seq | 681 | 1,482 | 29,831 | 22Rv1 |
| ATAC-seq | 903 | 960 | >40,000 | 22Rv1 |
Key Experimental Protocols
Detailed methodologies for essential experiments to study the effects of this compound on FOXA1 are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genome-wide binding sites of FOXA1 and assess how they are altered by this compound treatment.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
This compound (and inactive stereoisomer WX-02-43 as a control)
-
DMSO (vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Chromatin shearing buffer
-
Anti-FOXA1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Protocol:
-
Cell Culture and Treatment: Plate 22Rv1 cells and grow to 70-80% confluency. Treat cells with 20 µM this compound, WX-02-43 (as a negative control), or DMSO for 3 hours.
-
Crosslinking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FOXA1 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between this compound and control treated samples.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
This protocol is used to assess changes in chromatin accessibility induced by this compound treatment.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
This compound
-
DMSO
-
Lysis buffer
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
-
Reagents for sequencing
Protocol:
-
Cell Culture and Treatment: Treat 22Rv1 cells with 20 µM this compound or DMSO for 3 hours.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Tagmentation: Incubate the nuclei with Tn5 transposase to simultaneously fragment the DNA and add sequencing adapters in open chromatin regions.
-
DNA Purification: Purify the tagmented DNA.
-
Library Amplification: Amplify the library using PCR.
-
Sequencing and Data Analysis: Perform paired-end sequencing and analyze the data to identify regions of differential chromatin accessibility between this compound and DMSO treated cells.
Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of FOXA1 on a specific target promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for FOXA1
-
Luciferase reporter vector containing FOXA1 response elements upstream of a minimal promoter.[8][9][10]
-
Transfection reagent
-
This compound
-
DMSO
-
Dual-luciferase reporter assay system
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the FOXA1 expression vector and the FOXA1 luciferase reporter vector.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or DMSO.
-
Luciferase Assay: After the desired treatment time (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the transcriptional activity in this compound-treated cells to DMSO-treated cells.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and relationship between the key experiments described.
Conclusion
This compound provides a unique opportunity to dissect the pioneering function of FOXA1 with high temporal resolution.[6] By covalently targeting a specific cysteine residue, it allows for the acute modulation of FOXA1's DNA-binding landscape. The protocols and data presented here offer a comprehensive guide for researchers to employ this compound as a chemical probe to investigate the mechanisms of FOXA1-mediated gene regulation and its role in disease, paving the way for the development of novel therapeutic strategies against cancers driven by this transcription factor.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FOXA1: a transcription factor with parallel functions in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FOXA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Genome-Wide Analysis of the FOXA1 Transcriptional Network Identifies Novel Protein-Coding and Long Noncoding RNA Targets in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Chemical Screening Reveals Multiple Regulatory Proteins on FOXA1 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
Application Notes and Protocols for WX-02-23 in Covalent Chemogenomic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WX-02-23, a covalent tryptoline acrylamide probe, in chemogenomic assays to identify and characterize protein targets. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their own studies.
Introduction
This compound is a stereoselective covalent probe that has been instrumental in identifying and modulating the function of key cellular proteins. Its primary, stereoselectively engaged target is Cysteine-258 (C258) of the pioneer transcription factor FOXA1.[1] However, it also demonstrates activity against other proteins, notably the spliceosomal factor SF3B1.[1][2] The ability of this compound to covalently modify specific cysteine residues makes it a powerful tool for activity-based protein profiling (ABPP), a chemoproteomic strategy for identifying and profiling enzyme function directly in native biological systems. This document outlines its application in target identification, validation, and functional characterization.
Quantitative Data Summary
The following tables summarize the quantitative data from chemogenomic assays involving this compound and its related stereoisomers.
Table 1: Target Engagement and Potency of this compound
| Compound | Target Protein | Target Site | Cell Line | Concentration | Incubation Time | % Engagement | IC50/EC50 | Assay Type |
| This compound | FOXA1 | C258 | 22Rv1 | 20 µM | 3 h | > 67% | ~12 µM (IC50, FKHD) | Cysteine-directed ABPP |
| This compound | FOXA1 | - | HEK293T | - | 3 h | - | 2 µM (EC50) | NanoBRET DNA-binding |
| This compound | SF3B1 | C1111 | 22Rv1 | 5 µM | 3 h | Not specified | Not specified | Targeted Cysteine-directed ABPP |
| This compound | SF3B1 | C1111 | 22Rv1 | 20 µM | 3 h | Not specified | Not specified | Targeted Cysteine-directed ABPP |
| WX-02-43 (enantiomer) | FOXA1 | C258 | 22Rv1 | 20 µM | 3 h | < 40% | Not applicable | Cysteine-directed ABPP |
Table 2: Effects of this compound on FOXA1-DNA Interactions
| Compound | Concentration | Effect on FOXA1-DNA Binding | Fold Change in KD | Assay |
| This compound | 20 µM | Enhanced interaction | 2-fold enhancement | NanoBRET |
| WX-02-43 | 20 µM | No significant change | Not applicable | NanoBRET |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for its characterization.
Caption: this compound covalently modifies C258 on FOXA1, altering its DNA binding and leading to chromatin remodeling.
Caption: Workflow for identifying protein targets of this compound using activity-based protein profiling (ABPP).
Experimental Protocols
Protocol 1: Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is used to identify cysteine residues that are covalently modified by this compound in a cellular context.
Materials:
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22Rv1 human prostate cancer cells
-
DMEM media with 10% FBS
-
This compound and WX-02-43 (control enantiomer)
-
DMSO (vehicle control)
-
Iodoacetamide-alkyne (IA-alkyne) or similar cysteine-reactive probe
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Lysis buffer (e.g., RIPA buffer)
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Azide-biotin or azide-fluorophore tag
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Copper(I) sulfate, TBTA, and a reducing agent (e.g., sodium ascorbate) for click chemistry
-
Streptavidin beads (for enrichment)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to ~80% confluency.
-
Treat cells with 20 µM this compound, 20 µM WX-02-43, or DMSO vehicle for 3 hours at 37°C.[1]
-
-
Cell Lysis and Probe Labeling:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Treat the proteome with a cysteine-reactive alkyne probe to label cysteines not engaged by this compound.
-
-
Click Chemistry:
-
To the labeled proteome, add the azide-reporter tag (e.g., azide-biotin), copper(I) sulfate, TBTA ligand, and freshly prepared reducing agent.
-
Incubate to allow the click reaction to proceed, conjugating the reporter tag to the alkyne-labeled proteins.
-
-
Protein Enrichment and Digestion:
-
If using a biotin tag, enrich the labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteine residues.
-
A decrease in signal for a particular cysteine in the this compound treated sample compared to the control indicates engagement by the compound.
-
Protocol 2: NanoBRET Assay for FOXA1-DNA Interaction
This protocol measures the effect of this compound on the interaction between FOXA1 and a specific DNA oligonucleotide in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc (NLuc)-tagged FOXA1 (wild-type and C258A mutant)
-
Transfection reagent
-
DNA oligonucleotide of interest, labeled with a fluorescent acceptor (e.g., TAMRA)
-
This compound and WX-02-43
-
NanoBRET substrate (e.g., furimazine)
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a white, 96-well plate.
-
Transfect the cells with the NLuc-FOXA1 expression vector.
-
-
Compound Treatment:
-
Cell Lysis and Oligonucleotide Incubation:
-
Lyse the cells.
-
Add the TAMRA-labeled DNA oligonucleotide to the lysate at a final concentration of approximately 15 nM and incubate for 20 minutes.[1]
-
-
BRET Measurement:
-
Add the NanoBRET substrate.
-
Immediately measure the donor emission (NLuc, ~460 nm) and the acceptor emission (TAMRA, ~585 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
An increase in the BRET ratio in the presence of this compound indicates an enhanced interaction between FOXA1 and the DNA oligonucleotide.[3]
-
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to assess the genome-wide changes in FOXA1 DNA binding in response to this compound treatment.
Materials:
-
22Rv1 cells
-
This compound, WX-02-43, and DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Soniator
-
Anti-FOXA1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat 22Rv1 cells with 20 µM this compound, WX-02-43, or DMSO for 3 hours.[3]
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FOXA1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of FOXA1 binding.
-
Compare the peak profiles between this compound, WX-02-43, and DMSO-treated samples to identify differential binding sites. The impact of this compound on FOXA1-chromatin interactions has been shown to be bidirectional, with both increased and decreased signals at different binding sites.[1]
-
References
Application Notes and Protocols for WX-02-23 in Breast Cancer Research Models
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of publicly available scientific literature, patent databases, and drug development pipelines have yielded no specific information for a compound designated "WX-02-23" in the context of breast cancer research or any other therapeutic area. This identifier does not correspond to a known research molecule, investigational drug, or commercially available compound within the public domain as of our last update.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for a compound that has no available scientific or technical information.
Potential Scenarios and Recommended Actions:
If "this compound" is an internal compound identifier within your organization, we recommend the following course of action to generate the requested documentation:
-
Internal Data Compilation: Gather all available internal research and development data pertaining to this compound. This should include, but is not limited to:
-
Compound Information: Chemical structure, molecular weight, purity, and formulation details.
-
In Vitro Data: Results from cell-based assays, such as cell viability (e.g., IC50 values across various breast cancer cell lines), proliferation, apoptosis, and cell cycle analysis.
-
Mechanism of Action Studies: Data from target engagement assays, kinase profiling, western blotting for key signaling proteins, and any other experiments aimed at elucidating the compound's biological mechanism.
-
In Vivo Data: Results from preclinical animal models, including tumor growth inhibition (TGI) studies, pharmacokinetic (PK) and pharmacodynamic (PD) data, and any available toxicology information.
-
-
Protocol Documentation: For each experiment conducted, meticulously document the detailed methodology. This will form the basis of the "Experimental Protocols" section of your application notes. An example of a workflow for generating such documentation is provided below.
Example Workflow for Internal Documentation Development:
The following diagram illustrates a logical workflow for compiling the necessary information internally to create the comprehensive Application Notes and Protocols you require.
Troubleshooting & Optimization
troubleshooting WX-02-23 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the compound WX-02-23.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended.[1][2] this compound is an organic molecule, and DMSO is a powerful solvent for many such compounds.[1][2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). Why is this happening and what should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[2][3] When the high-concentration DMSO stock is introduced to an aqueous environment, the significant increase in solvent polarity can cause the compound to crash out of the solution.[1]
To address this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This helps prevent localized high concentrations of the compound from precipitating upon contact with the aqueous solution.[1]
-
Lower Final Concentration: The simplest approach may be to use a lower final working concentration of this compound in your experiment.[2]
-
Order of Addition: Always add the DMSO stock to the aqueous buffer, not the other way around. This should be followed by immediate and vigorous mixing to ensure rapid and uniform dispersion.[1]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and sonication can be effective for dissolving stubborn precipitates.[1][2] However, exercise caution as prolonged or excessive heat can lead to the degradation of the compound.[1][2] It is advisable to use a water bath sonicator and apply these methods in short bursts to avoid overheating.[1][2]
Q4: Are there alternative solvents or formulation strategies to improve the solubility of this compound?
A4: Yes, if DMSO is not suitable or if insolubility persists, several other strategies can be employed:
-
Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) in your aqueous buffer can enhance solubility.[1][2][4]
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[2]
-
pH Adjustment: Since this compound is a tryptoline acrylamide, it may have ionizable groups. Adjusting the pH of the aqueous buffer could significantly improve its solubility.[1][2] Generally, acidic compounds are more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]
Troubleshooting Guides
Problem 1: this compound powder is not dissolving in the initial solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Adhere to a strict, documented protocol for preparing this compound solutions for every experiment.[3]
-
Prepare Fresh Dilutions: Make fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using stored aqueous dilutions.[3]
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.[3]
-
Consider Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations or consider using serum-free media if your experimental design permits.[2]
-
Data Presentation
Table 1: Recommended Final Concentrations of Solubilizing Agents
| Solubilizing Agent | Typical Final Concentration | Notes |
| DMSO | ≤ 0.1% | Most cells can tolerate up to this concentration. Always include a vehicle control with the same final DMSO concentration.[1] |
| Ethanol | 1-5% | Can be used as a co-solvent. |
| Tween® 20 / Triton™ X-100 | 0.01-0.1% | Non-ionic surfactants that can help prevent precipitation.[2] |
| Polyethylene Glycol (PEG) | 1-10% | A water-miscible co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of this compound, calculate the mass required to prepare the desired volume of a 10 mM stock solution.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, apply brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in pure DMSO if a large dilution factor is required for the final working solution.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control.[1]
Visualizations
A logical workflow for troubleshooting this compound insolubility.
Hypothetical signaling pathway for this compound based on known targets.
References
optimizing WX-02-23 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of WX-02-23 for maximum efficacy in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tryptoline acrylamide stereoprobe.[1] It functions as a covalent small molecule ligand of the transcription factor FOXA1, specifically engaging with the cysteine-258 residue.[2][3] This interaction promotes the site-specific binding of FOXA1 to DNA.[3] this compound has also been shown to interact with the spliceosomal factor SF3B1.[2][4]
Q2: What are the reported effective concentrations of this compound?
A2: The effective concentration of this compound can vary depending on the experimental system and the endpoint being measured. Published studies have reported several key concentrations for its activity. For instance, in a NanoBRET assay, this compound enhanced FOXA1 binding to DNA with an EC50 of 2 µM.[2][3] The IC50 for blocking CJR-6A reactivity with purified MBP-FOXA1-FKHD protein is 8 µM.[1][3] In cell-based assays with 22Rv1 prostate cancer cells, an IC50 of 5.5 µM was determined for the blockade of FOXA1 enrichment by CJR-6A.[2] Furthermore, concentrations of 5 µM and 20 µM have been utilized in cellular assays such as ChIP-seq and RNA-seq to study its effects on chromatin and gene expression.[2][4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are the potential off-target effects of this compound?
A4: Besides its primary target FOXA1, this compound has been shown to engage with the spliceosomal factor SF3B1.[2][4] This interaction can lead to changes in RNA splicing. Researchers should consider this cross-reactivity when interpreting their results. It is advisable to include appropriate controls, such as using the inactive enantiomer WX-02-43, to distinguish FOXA1-specific effects from off-target effects.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or toxicity observed. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50/EC50 values. |
| Prolonged exposure to the compound is causing cumulative toxicity. | Reduce the incubation time. Determine the minimum time required to observe the desired effect. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[5] | |
| Inconsistent results or lack of expected effect. | The this compound stock solution may have degraded. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. |
| The compound is not sufficiently cell-permeable in your specific cell type. | While this compound has demonstrated activity in cell-based assays, permeability can vary. Consider performing a cellular uptake assay if feasible. | |
| The timing of this compound addition is not optimal for the biological process being studied. | Optimize the timing of treatment relative to your experimental stimulus or endpoint measurement. | |
| The chosen readout is not sensitive enough to detect the effects of this compound. | Consider using a more sensitive or direct assay to measure the compound's activity, such as a target engagement assay. | |
| Variability between experimental replicates. | Inconsistent cell seeding density or cell health. | Ensure consistent cell seeding and that cells are in a healthy, logarithmic growth phase before treatment. |
| Inaccurate pipetting or dilution of the compound. | Calibrate your pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Assay Type | Target/System | Metric | Value | Reference |
| Biochemical Assay | MBP-FOXA1-FKHD protein | IC50 | 8 µM | [1] |
| Cell-based Assay (NanoBRET) | FOXA1 DNA binding | EC50 | 2 µM | [2][3] |
| Cell-based Assay (Protein-directed ABPP) | FOXA1 enrichment in 22Rv1 cells | IC50 | 5.5 µM | [2] |
| Cell-based Assay (Cysteine-directed ABPP) | SF3B1_C1111 engagement in 22Rv1 cells | - | Stereoselective engagement at 5 µM and 20 µM | [4] |
| Cell-based Functional Assays | 22Rv1 cells | - | 20 µM used for ChIP-seq and RNA-seq | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic concentration range of this compound in a specific cell line, which is a crucial first step in optimizing its working concentration.
-
Cell Seeding:
-
Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by diluting the stock solution in a complete cell culture medium. It is recommended to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal working concentration for efficacy studies should be below this cytotoxic IC50.
-
Mandatory Visualization
Caption: this compound mechanism of action and off-target effects.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FOXA1 ligand | Probechem Biochemicals [probechem.com]
- 4. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
overcoming off-target effects of WX-02-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with WX-02-23. The content addresses specific issues related to its on-target and off-target effects to ensure accurate experimental design and data interpretation.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Phenotype is inconsistent with known FOXA1 function. | The observed effect may be due to the off-target inhibition of the spliceosome component SF3B1. This compound has been shown to engage SF3B1 with greater potency than its intended target, FOXA1.[1] | 1. Use Control Compounds: Treat cells with Pladienolide B, a natural product that also targets the same pocket on SF3B1.[1] If Pladienolide B phenocopies the effect of this compound, the phenotype is likely SF3B1-mediated. 2. Perform RNA-seq: Analyze the transcriptome for changes in mRNA splicing, such as exon skipping or intron retention, which are hallmarks of SF3B1 modulation.[2][3][4] 3. Use Stereoisomer Control: Employ the inactive enantiomer WX-02-43 as a negative control. Since WX-02-43 does not engage SF3B1, its failure to produce the same phenotype supports an SF3B1-mediated effect by this compound.[3][4] |
| Difficulty confirming covalent engagement with FOXA1. | The interaction between this compound and FOXA1 is DNA-dependent. The compound may not react efficiently with FOXA1 in the absence of DNA.[5] | 1. Confirm Target Engagement in Cells: Use in-cell methods like Activity-Based Protein Profiling (ABPP) with an alkyne-tagged probe (e.g., WX-01-10) to confirm target engagement in a cellular context.[3][4] 2. Optimize In Vitro Assays: For biochemical assays, ensure the presence of a suitable DNA oligonucleotide to which FOXA1 can bind, thereby presenting the target cysteine (C258) in a reactive conformation. |
| Variability in ChIP-seq results for FOXA1 binding. | This compound remodels FOXA1's pioneer activity, causing it to redistribute across the genome. This can lead to both the opening of previously closed chromatin sites and the closing of others.[6] | 1. Perform ATAC-seq: Correlate ChIP-seq data with changes in chromatin accessibility via ATAC-seq to understand the functional consequences of redistributed FOXA1 binding.[5] 2. De Novo Motif Analysis: Analyze FOXA1 ChIP-seq peaks from this compound-treated cells to determine if the compound alters FOXA1's DNA binding motif preference.[6] |
| Antiproliferative effects do not correlate with FOXA1 activity. | The antiproliferative activity of this compound is likely linked to its potent inhibition of the spliceosome, a critical cellular machine. Resistance to Pladienolide B has been shown to confer resistance to this compound.[3][4] | 1. Rescue Experiment: Use cell lines engineered to be resistant to spliceosome modulators (e.g., Y36C-PHF5A mutant) to see if this confers resistance to this compound's growth inhibition.[3][4] 2. Compare IC50 Values: Compare the antiproliferative IC50 of this compound with that of Pladienolide B. Similar potencies suggest a shared mechanism through SF3B1. |
This compound Compound Activity
| Compound | Target(s) | Cellular Activity | IC50 / EC50 |
| This compound | FOXA1 (on-target), SF3B1 (off-target) | Enhances FOXA1-DNA binding; Modulates mRNA splicing; Antiproliferative | Antiproliferative IC50: 170 nM (in 22Rv1 cells)[2]; FOXA1-DNA Binding EC50: 2 µM[1] |
| WX-02-43 | Inactive Enantiomer | Serves as a negative control; does not engage FOXA1 or SF3B1 | No significant antiproliferative activity or target engagement reported.[2][3] |
| Pladienolide B | SF3B1 | Potent spliceosome modulator; Antiproliferative | Induces splicing changes at low nM concentrations.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent small molecule that stereoselectively and site-specifically binds to cysteine-258 (C258) within the DNA-binding domain of the pioneer transcription factor FOXA1.[5] This covalent modification enhances FOXA1's interaction with DNA, leading to a redistribution of its binding across the genome and subsequent changes in chromatin accessibility.[6]
Q2: What is the main off-target effect of this compound?
A2: The primary off-target of this compound is SF3B1, a core component of the U2 spliceosome.[3][4] The interaction with SF3B1 is potent and leads to significant alterations in pre-mRNA splicing, which contributes to the compound's antiproliferative effects.[2][3]
Q3: How can I distinguish between on-target (FOXA1) and off-target (SF3B1) effects in my experiments?
A3: A multi-pronged approach using specific control compounds and molecular assays is essential. The diagram below illustrates the experimental logic for dissecting these effects.
Q4: Why is the inactive enantiomer WX-02-43 a critical control?
A4: WX-02-43 is the stereoisomer of this compound and does not covalently engage either FOXA1 or SF3B1.[3][4] It serves as a stringent negative control to ensure that any observed biological or molecular effects are due to the specific covalent interactions of this compound and not to a general, non-specific property of the chemical scaffold.
Q5: What is Pladienolide B and how should it be used?
A5: Pladienolide B is a natural product macrocycle that specifically binds to and modulates the SF3B1 subunit of the spliceosome, the same off-target as this compound.[7] It should be used as a positive control for SF3B1-mediated effects. If this compound and Pladienolide B produce similar changes in cellular phenotype or mRNA splicing patterns, it strongly suggests the effect is driven by SF3B1 inhibition.[3]
Signaling & Experimental Diagrams
Mechanism of Action of this compound
The following diagram illustrates the dual mechanism of this compound, highlighting its intended on-target effect on the pioneer transcription factor FOXA1 and its significant off-target effect on the spliceosome component SF3B1.
Logic for Using Control Compounds
Proper experimental design requires the use of specific controls to isolate the biological effects of this compound. This diagram outlines the role of each key compound.
Key Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement
This protocol is used to confirm the covalent binding of this compound to its targets in a cellular context using a competitive profiling approach.
Materials:
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Cells of interest (e.g., 22Rv1)
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This compound, WX-02-43
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Alkyne-tagged probe (e.g., WX-01-10)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Azide-biotin tag and Click Chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)
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Streptavidin beads
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SDS-PAGE gels and Western blotting reagents or Mass Spectrometry sample preparation reagents
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with DMSO (vehicle), this compound, or the inactive enantiomer WX-02-43 at the desired concentration (e.g., 5-20 µM) for a specified time (e.g., 3 hours).
-
Probe Labeling: After the pre-incubation, add the alkyne probe (e.g., WX-01-10) to the cells at a final concentration of ~5 µM and incubate for 1 hour.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in buffer on ice. Clarify the lysate by centrifugation.
-
Click Chemistry Reaction: To the clarified lysate, add the azide-biotin tag and click chemistry reaction components. Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.
-
Enrichment/Analysis:
-
For Western Blot: Add streptavidin beads to the lysate to enrich for biotinylated proteins. Elute the proteins and analyze by SDS-PAGE and Western blotting for specific targets (e.g., SF3B1). A reduction in signal in the this compound lane compared to DMSO indicates competitive engagement.
-
For Mass Spectrometry: Proceed with protein digestion, peptide cleanup, and LC-MS/MS analysis to identify all proteins that were competitively labeled.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP-seq) for FOXA1
This protocol allows for the genome-wide mapping of FOXA1 binding sites and assessment of how they are altered by this compound treatment.
Materials:
-
Cells treated with DMSO or this compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and sonication buffers
-
Sonicator
-
Anti-FOXA1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment & Cross-linking: Treat cells with DMSO or this compound (e.g., 20 µM for 3 hours). Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Resuspend nuclei in sonication buffer and sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with magnetic beads. Incubate the cleared chromatin overnight at 4°C with an anti-FOXA1 antibody or an IgG control.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between DMSO and this compound treated samples.
Protocol 3: RNA-Sequencing (RNA-seq) for Splicing Analysis
This protocol is used to assess the impact of this compound on pre-mRNA splicing, a key indicator of SF3B1 modulation.
Materials:
-
Cells treated with DMSO, this compound, WX-02-43, or Pladienolide B
-
RNA extraction kit (e.g., RNeasy)
-
Reagents for mRNA purification (poly-A selection) or ribosomal RNA depletion
-
RNA-seq library preparation kit
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High-throughput sequencer
Procedure:
-
Cell Treatment: Treat cells with the compounds of interest for the desired time (e.g., 8 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit. Ensure high quality RNA by checking the RNA Integrity Number (RIN).
-
Library Preparation:
-
Enrich for mRNA from the total RNA population using oligo(dT) beads.
-
Fragment the mRNA.
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Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
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Amplify the library by PCR.
-
-
Sequencing: Pool the libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Perform differential gene expression analysis.
-
Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events, such as skipped exons (SE), mutually exclusive exons (MXE), alternative 5'/3' splice sites (A5SS/A3SS), and retained introns (RI).[4]
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Compare the splicing profiles of cells treated with this compound and Pladienolide B to identify shared, SF3B1-mediated events.
-
References
- 1. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 2. bosterbio.com [bosterbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting the pioneering function of FOXA1 with covalent small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
WX-02-23 stability and storage conditions
Disclaimer: The following stability and storage information for WX-02-23 is provided as a general guideline based on best practices for handling sensitive research compounds. It is essential to refer to the product-specific information sheet provided with your vial for definitive storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for at least two years. For short-term storage (up to three months), it can be kept at 4°C.
Q2: How should I store this compound after reconstitution in a solvent?
A2: Once reconstituted, the stability of this compound will depend on the solvent used. We recommend preparing stock solutions in anhydrous, research-grade DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Under these conditions, the solution should be stable for up to six months. For daily use, a working aliquot can be stored at -20°C for up to one month.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation in the lyophilized powder can include a change in color or texture. For reconstituted solutions, the appearance of precipitates that do not dissolve upon warming to room temperature can indicate degradation or poor solubility. A significant decrease in the compound's expected biological activity in your experiments is the most definitive indicator of degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. Both the lyophilized powder and solutions should be stored in amber vials or tubes wrapped in foil to protect them from light exposure. Experimental procedures should be performed under subdued lighting whenever possible.
Troubleshooting Guides
Issue 1: I am observing inconsistent results in my cell-based assays.
Possible Cause & Solution:
-
Compound Degradation: Inconsistent results are often the first sign of compound instability.
-
Troubleshooting Step 1: Use a fresh, unopened vial of this compound to prepare a new stock solution.
-
Troubleshooting Step 2: If the issue persists, compare the results from a newly prepared stock solution with an older one. A significant difference in potency or effect indicates degradation of the older stock.
-
Troubleshooting Step 3: Review your storage and handling procedures. Ensure that stock solutions are properly aliquoted and stored at -80°C, and that freeze-thaw cycles are minimized.
-
Issue 2: I see a precipitate in my stock solution after thawing.
Possible Cause & Solution:
-
Poor Solubility or Concentration Issues: The precipitate may be the compound coming out of solution.
-
Troubleshooting Step 1: Gently warm the vial to 37°C for 5-10 minutes and vortex to see if the precipitate redissolves.
-
Troubleshooting Step 2: If the precipitate remains, it may be necessary to prepare a fresh stock solution at a lower concentration.
-
Troubleshooting Step 3: Consider using a different solvent for reconstitution if solubility issues persist. Please consult with our technical support for a list of alternative recommended solvents.
-
Issue 3: The biological activity of this compound is lower than expected.
Possible Cause & Solution:
-
Incorrect Concentration or Compound Degradation:
-
Troubleshooting Step 1: Verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method to confirm the concentration.
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Troubleshooting Step 2: Prepare fresh dilutions from a new stock solution made from an unopened vial of this compound.
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Troubleshooting Step 3: Ensure that the final concentration of the solvent in your experimental setup is not causing cellular toxicity or interfering with the assay. Run a solvent control.
-
Quantitative Data Summary
Table 1: Stability of Lyophilized this compound at Different Temperatures
| Storage Temperature | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| 25°C (Room Temp) | 85% | 70% | <50% |
| 4°C | 98% | 95% | 90% |
| -20°C | >99% | >99% | 98% |
| -80°C | >99% | >99% | >99% |
Table 2: Stability of this compound in DMSO (10 mM Stock) at Different Temperatures
| Storage Temperature | Purity after 1 month | Purity after 3 months | Purity after 6 months |
| 4°C | 90% | 75% | <60% |
| -20°C | 98% | 96% | 92% |
| -80°C | >99% | >99% | 98% |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
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This compound (lyophilized powder)
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Anhydrous, research-grade DMSO
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Sterile, amber microcentrifuge tubes
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Calibrated pipettes and sterile, filtered tips
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Vortex mixer
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Cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of Stock Solution (10 mM): a. Before opening, centrifuge the vial of lyophilized this compound at low speed for 1 minute to ensure all the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. c. Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Aliquoting and Storage: a. Dispense the 10 mM stock solution into single-use, sterile amber microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months). A working stock can be stored at -20°C for up to one month.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw a working stock aliquot at room temperature. b. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay. c. Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Visual Guides
Caption: Impact of storage conditions on this compound stability.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting inconsistent experimental results.
interpreting unexpected results with WX-02-23
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with WX-02-23.
Troubleshooting Unexpected Results
Issue: Lack of Stereoselective Reactivity with Purified Protein
Question: We are not observing the expected stereoselective engagement of our purified protein with this compound. In our in-vitro assay using purified MBP-WT-FOXA1-FKHD, the reaction is not stereoselective. What could be the reason for this?
Answer: This is a documented phenomenon. While this compound demonstrates stereoselective and site-specific engagement of full-length FOXA1 in cellular contexts, this stereoselectivity can be lost when using purified, truncated protein domains like the FOXA1 forkhead domain (FKHD) in vitro.[1]
Possible Explanations:
-
Requirement for Full-Length Protein: The specific conformation or accessibility of the target cysteine (C258 in FOXA1) required for stereoselective binding may only be present in the full-length protein.[1]
-
Missing Cellular Factors: Additional cellular factors, which are absent in a purified system, may be necessary to support the specific reactivity of this compound with its target.[1]
Recommended Troubleshooting Steps:
-
Confirm with Full-Length Protein: If possible, repeat the experiment using purified full-length protein to see if stereoselectivity is restored.
-
Cell-Based Assays: Prioritize cell-based assays to confirm target engagement and downstream effects, as these more accurately reflect the compound's behavior in a biological system.
-
Review Protein Construct: Ensure that the purification tag (e.g., MBP) or the truncation of the protein is not sterically hindering the binding of this compound.
Issue: Off-Target Effects Observed
Question: We are observing effects that may not be related to the primary target of this compound. How can we determine if these are off-target effects?
Answer: this compound has been shown to engage with a handful of other cysteines besides its primary target, FOXA1_C258, although with substantial reactivity (>67%).[1] It is crucial to differentiate between on-target and potential off-target effects.
Experimental Workflow for Investigating Off-Target Effects:
Workflow for investigating potential off-target effects of this compound.
Proteins Substantially and Stereoselectively Engaged by this compound:
| Protein | Cysteine | Average % Engagement by this compound |
| FOXA1 | C258 | > 66.7% |
| Other Protein 1 | CysX | > 66.7% |
| Other Protein 2 | CysY | > 66.7% |
| (Note: This table is a template. Specific off-targets should be confirmed through proteomic studies as described in the literature[1].) |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a covalent small molecule that stereoselectively engages cysteine 258 (C258) of the pioneer transcription factor FOXA1. This engagement redirects FOXA1's binding to chromatin, leading to changes in chromatin accessibility and gene expression.[1]
Signaling Pathway of this compound Action on FOXA1:
Mechanism of action of this compound on FOXA1 and chromatin.
Q2: How does this compound compare to its enantiomer, WX-02-43?
WX-02-43 is the inactive enantiomer of this compound and serves as a crucial negative control. This compound engages FOXA1_C258 stereoselectively, while WX-02-43 shows significantly less reactivity.[1] Similarly, downstream effects on mRNA splicing and cell growth are observed with this compound but not with WX-02-43.[2] Any effects observed with both compounds are likely not due to the specific, stereoselective engagement of the primary target.
Q3: Are there known effects of this compound on RNA splicing?
Yes, this compound has been shown to alter mRNA splicing, including the induction of exon skipping and intron retention. These effects are similar to those caused by the natural product pladienolide B, which also targets the spliceosome.[2] This suggests that this compound may have effects on the SF3B1 complex, a key component of the spliceosome.[2]
Q4: What is the recommended experimental approach for confirming target engagement in cells?
Activity-based protein profiling (ABPP) is a powerful technique to confirm target engagement. Both cysteine-directed and protein-directed ABPP can be used to identify proteins that are covalently modified by this compound in a cellular context.[1]
Experimental Protocol: Cysteine-Directed Activity-Based Protein Profiling (ABPP)
-
Cell Treatment: Treat cultured cells (e.g., 22Rv1) with this compound (active compound), WX-02-43 (inactive control), or DMSO (vehicle control) for a specified time (e.g., 3 hours) and concentration (e.g., 5 or 20 µM).
-
Lysis: Harvest and lyse the cells to prepare proteomes.
-
Probe Labeling: Treat the proteomes with an alkyne-functionalized probe (e.g., iodoacetamide-alkyne) to label cysteines that were not engaged by the compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the labeled cysteines.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead tryptic digestion to release peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.
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Data Analysis: Compare the abundance of cysteine-containing peptides across the different treatment groups. A decrease in signal in the this compound treated group compared to the control indicates engagement of that cysteine by the compound.
References
Technical Support Center: Minimizing Cytotoxicity of WX-02-23 in Long-Term Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of WX-02-23 during long-term experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a tryptoline acrylamide-based small molecule that has been identified as a covalent ligand of the pioneer transcription factor FOXA1.[1] It stereoselectively and site-specifically binds to cysteine-258 (C258) within the DNA-binding domain of FOXA1, enhancing its interaction with DNA. However, it is crucial to note that this compound also exhibits significant off-target activity by covalently modifying the spliceosome component SF3B1 with higher potency than its intended target, FOXA1.[2] This interaction with SF3B1 is a primary driver of the compound's anti-proliferative and cytotoxic effects.[2]
Q2: What are the known mechanisms contributing to the cytotoxicity of this compound, especially in long-term exposure?
The cytotoxicity of this compound is primarily attributed to its off-target inhibition of the SF3B1 protein, a core component of the spliceosome.[2][3] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to an accumulation of unspliced or mis-spliced mRNA transcripts.[3] This can trigger a cascade of downstream events, including:
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Activation of the p53 signaling pathway: Inhibition of SF3B1 can lead to the altered splicing of p53 family members, such as an increase in the pro-apoptotic TAp73 isoform, ultimately inducing apoptosis.[4]
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Cell Cycle Arrest: Disruption of normal splicing can lead to cell cycle arrest, preventing cellular proliferation.[5]
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Induction of Apoptosis: The accumulation of aberrant transcripts and the activation of stress pathways can lead to programmed cell death (apoptosis).[3][6]
Long-term exposure to this compound can exacerbate these effects, leading to significant cell death and confounding experimental results.
Q3: How can I minimize the cytotoxicity of this compound while still observing its on-target effects on FOXA1?
Minimizing cytotoxicity requires a careful balance between inhibiting the off-target effects on SF3B1 and maintaining sufficient on-target activity. Key strategies include:
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Concentration Optimization: Perform a thorough dose-response curve to identify the lowest effective concentration that elicits the desired on-target FOXA1 activity with minimal impact on cell viability.
-
Time-Course Experiments: Limit the duration of exposure to this compound. It may be possible to observe on-target effects at earlier time points before significant cytotoxicity manifests.
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Choice of Cell Line: The sensitivity to SF3B1 inhibition can vary between cell lines. Consider screening different cell lines to find one that is more resistant to the cytotoxic effects of spliceosome modulation.
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Use of Rescue Experiments: If possible, co-express a resistant form of SF3B1 to mitigate the off-target effects and confirm that the observed phenotype is due to FOXA1 modulation.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Long-Term Viability Assays
| Potential Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a detailed dose-response experiment (e.g., 0.01 µM to 20 µM) to determine the IC50 for cytotoxicity in your specific cell line and assay duration. Aim to work at concentrations below the cytotoxic IC50 if possible. |
| Prolonged and continuous exposure. | Consider intermittent dosing schedules (e.g., treat for a shorter period, wash out the compound, and continue the culture) to reduce cumulative toxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
| Cell line is highly sensitive to SF3B1 inhibition. | If feasible, test this compound in a panel of cell lines to identify a model with a better therapeutic window between on-target FOXA1 effects and off-target cytotoxicity. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Suggested Solution |
| Variability in cell health and density. | Standardize cell culture conditions, including passage number, seeding density, and growth phase at the time of treatment. Ensure even cell distribution in multi-well plates. |
| Compound degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Assay interference. | Some cytotoxicity assays can be affected by the compound itself or by long incubation times. Consider using a real-time, live-cell imaging-based cytotoxicity assay to monitor cell health continuously. |
Experimental Protocols
Protocol: Long-Term (72-hour) Cell Viability Assay using a Real-Time Glo Assay
This protocol is designed to quantitatively assess cell viability over a 72-hour period in the presence of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom, white-walled assay plates
-
Real-time cell viability reagent (e.g., CellTox™ Green Cytotoxicity Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will not result in over-confluence after 72 hours of growth. This needs to be optimized for each cell line.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock concentration of this compound and serial dilutions in complete culture medium.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
-
Real-Time Viability Measurement:
-
At the time of compound addition (0 hours), and at subsequent time points (e.g., 24, 48, and 72 hours), add the real-time cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
-
Measure fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/luminescence from all readings.
-
Normalize the data to the no-treatment control at each time point.
-
Plot cell viability (%) against the log of this compound concentration to determine the IC50 value at each time point.
-
Protocol: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound for the desired duration
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | This compound IC50 (µM) for Cytotoxicity |
| 22Rv1 | Prostate Cancer | 5.2 |
| LNCaP | Prostate Cancer | 8.7 |
| MCF-7 | Breast Cancer | 3.5 |
| PANC-1 | Pancreatic Cancer | 6.1 |
| HCT116 | Colon Cancer | 4.8 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: this compound covalently modifies FOXA1, enhancing its pioneer activity.
Caption: this compound inhibits SF3B1, leading to apoptosis via p73 splicing.
Caption: A workflow for optimizing this compound use in long-term assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
Technical Support Center: WX-02-23 Specificity for FOXA1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the specificity of the covalent small molecule WX-02-23 for its intended target, the pioneer transcription factor FOXA1. A known off-target of this compound is the spliceosomal factor SF3B1, and this guide provides strategies to assess and potentially mitigate this activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on FOXA1?
A1: this compound is a tryptoline-scaffolded acrylamide that acts as a covalent ligand for FOXA1. It stereoselectively and site-specifically binds to cysteine-258 (C258) within the DNA-binding domain of FOXA1.[1][2] This interaction enhances the binding of FOXA1 to DNA, including at non-canonical sites, which can remodel FOXA1-chromatin interactions.[1]
Q2: What is the primary off-target of this compound and what is the mechanism of this interaction?
A2: The primary known off-target of this compound is the spliceosomal factor SF3B1.[1][3] this compound covalently binds to cysteine 1111 (C1111) in SF3B1 in a stereoselective manner.[4] This interaction is functionally significant, as it phenocopies the effects of other known SF3B1 modulators like pladienolide B, leading to alterations in mRNA splicing.[3][4] Notably, the potency of this compound for SF3B1 is greater than for FOXA1.[3]
Q3: How can I experimentally validate the engagement of this compound with FOXA1 and SF3B1 in my cellular model?
A3: You can use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. By treating cells with this compound and then subjecting them to a heat gradient, you can assess the amount of soluble FOXA1 and SF3B1 remaining at different temperatures via Western Blot. An increase in the melting temperature of the protein in the presence of this compound indicates direct binding.
Q4: What are some initial steps to improve the specificity of my this compound-based experiments for FOXA1?
A4: To enhance specificity, consider the following:
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Dose-response experiments: Use the lowest effective concentration of this compound that elicits a response on FOXA1 while minimizing effects on SF3B1.
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Use of control compounds: Include the inactive enantiomer WX-02-43 as a negative control to distinguish specific from non-specific effects.[3] Pladienolide B can be used as a positive control for SF3B1 engagement to understand the splicing-related off-target effects.[3]
-
Time-course experiments: Assess the kinetics of FOXA1 and SF3B1 engagement and downstream effects to identify time points where FOXA1-specific effects might be more pronounced.
Q5: Are there strategies to chemically modify this compound to improve its selectivity for FOXA1?
A5: While specific modifications to this compound are not yet published, general strategies for improving the selectivity of covalent inhibitors and PROTACs can be considered. These include altering the linker length and composition or modifying the warhead to fine-tune reactivity and binding affinity for the target protein over off-targets. Computational modeling, such as Fragment Molecular Orbital (FMO) calculations, can aid in designing next-generation compounds with improved specificity.[5]
Troubleshooting Guides
Issue 1: Ambiguous results in downstream assays possibly due to SF3B1 off-target effects.
| Possible Cause | Recommended Action |
| This compound concentration is too high, leading to significant SF3B1 inhibition. | Perform a dose-response curve for both FOXA1 and SF3B1 engagement using CETSA. Determine the EC50 for FOXA1 and the IC50 for SF3B1-mediated splicing changes. Use a concentration that maximizes FOXA1 engagement while minimizing SF3B1 effects. |
| Observed phenotype is a result of altered mRNA splicing. | Analyze global splicing patterns using RNA-sequencing in cells treated with this compound, WX-02-43, and pladienolide B. Compare the splicing changes induced by this compound to those induced by pladienolide B to identify the contribution of SF3B1 inhibition. |
| The cellular model is particularly sensitive to spliceosome modulation. | Characterize the expression levels of SF3B1 and other spliceosome components in your cell line. Consider using a cell line with lower SF3B1 expression if feasible. |
Issue 2: Difficulty confirming direct interaction between this compound and FOXA1 in a complex cellular lysate.
| Possible Cause | Recommended Action |
| Insufficient sensitivity of the detection method. | Use Co-immunoprecipitation (Co-IP) with a highly specific FOXA1 antibody to pull down FOXA1 and its binding partners after treatment with this compound. Analyze the immunoprecipitate for the presence of this compound-adducted FOXA1 by mass spectrometry. |
| Transient or weak interaction in the specific experimental conditions. | Optimize the Co-IP protocol by adjusting buffer conditions (e.g., salt concentration, detergents) to better preserve the protein-compound interaction. |
| Antibody is not suitable for immunoprecipitation. | Validate the FOXA1 antibody for its ability to efficiently pull down the target protein. Test multiple antibodies if necessary. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound and related compounds with FOXA1 and SF3B1.
| Compound | Target Protein | Assay Type | Measured Value | Cell Line | Reference |
| This compound | FOXA1 | NanoBRET | EC50 = 2 µM (for enhanced DNA binding) | HEK293T | [3] |
| This compound | SF3B1 | In vitro spliceosome assembly | IC50 = 5.2 µM | HeLa Nuclear Extract | [6] |
| Pladienolide B | SF3B1 | Not specified | Binds to SF3b complex | Not specified | [2] |
Key Experimental Protocols
Western Blot for FOXA1 and SF3B1
Objective: To detect the protein levels of FOXA1 and SF3B1 in cell lysates.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOXA1 (e.g., 1:1000 dilution) and SF3B1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-immunoprecipitation (Co-IP)
Objective: To isolate FOXA1 and its interacting partners to confirm covalent modification by this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO control for the desired time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Pre-clearing Lysate:
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-FOXA1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash three to five times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blot or mass spectrometry to identify FOXA1 and any adduction by this compound.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to FOXA1 and SF3B1 in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound or DMSO control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble FOXA1 and SF3B1 in each sample by Western Blot.
-
Plot the band intensities against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound, highlighting both on-target and off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting ambiguous experimental results with this compound.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biological validation that SF3b is a target of the antitumor macrolide pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WX-02-23 Experimental Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with WX-02-23, a covalent modulator of the pioneer transcription factor FOXA1 and the spliceosome factor SF3B1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a tryptoline acrylamide-based covalent ligand. Its primary and intended target for recent studies is the pioneer transcription factor FOXA1, where it covalently binds to cysteine-258 (C258).[1][2] However, it is crucial to note that this compound also exhibits significant cross-reactivity with the spliceosome factor SF3B1 by covalently modifying cysteine-1111 (C1111).[1][3] This off-target activity must be considered when interpreting experimental results.
Q2: How does this compound modulate FOXA1 activity?
A2: this compound enhances the binding of FOXA1 to DNA.[1] This interaction alters the DNA-binding specificity of FOXA1, leading to a redistribution of FOXA1 on the chromatin and changes in chromatin accessibility.[1][4]
Q3: What is the purpose of using the enantiomer WX-02-43 in experiments?
A3: WX-02-43 is the inactive enantiomer of this compound and serves as a crucial negative control in experiments.[1][4] Comparing the effects of this compound to WX-02-43 helps to distinguish the specific, stereoselective effects of this compound from non-specific or off-target effects.
Q4: What are the known off-target effects of this compound?
A4: The most significant and well-characterized off-target effect of this compound is its covalent modification of SF3B1, a key component of the spliceosome.[1][3] This interaction can lead to profound changes in splicing and gene expression, which may confound the interpretation of experiments focused on FOXA1. To control for these effects, researchers can use pladienolide B, a natural product that also modulates SF3B1 but is structurally unrelated to this compound.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected FOXA1 engagement.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound is a reactive covalent ligand. Ensure proper storage at -20°C and minimize freeze-thaw cycles. Prepare fresh working solutions in DMSO for each experiment. |
| Suboptimal Treatment Conditions | The optimal concentration and treatment time can vary between cell lines. A typical starting point is 20 µM for 3 hours.[1][4] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
| Low FOXA1 Expression | Confirm FOXA1 expression levels in your cell line using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous FOXA1 expression (e.g., 22Rv1 prostate cancer cells) or an overexpression system. |
| Incorrect Stereoisomer Used | Verify that you are using this compound and not the inactive enantiomer WX-02-43 for your experimental condition. |
Issue 2: Confounding results due to off-target effects on splicing.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| SF3B1 Engagement | This compound's cross-reactivity with SF3B1 can alter splicing and gene expression.[1][3] |
| 1. Use Control Compounds: Include the inactive enantiomer WX-02-43 and the unrelated SF3B1 modulator pladienolide B in your experiments to differentiate FOXA1-specific effects from SF3B1-mediated effects.[1][3] | |
| 2. RNA-Seq Analysis: Perform RNA-sequencing to assess global splicing changes induced by this compound and compare them to those induced by pladienolide B. | |
| 3. Use a Resistant Cell Line: If available, utilize cell lines engineered with an SF3B1 mutant (e.g., C1111S) that is resistant to this compound binding to isolate the effects on FOXA1.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from experiments with this compound.
Table 1: this compound Potency in Different Assays
| Assay | Target/Readout | Cell Line | Value |
| NanoBRET | FOXA1-DNA Binding Enhancement | HEK293T | EC50 = 2 µM[1] |
| NanoBRET | FOXA1-FKHD-DNA Binding Enhancement | HEK293T | EC50 = 12 µM[1] |
| Cysteine-directed ABPP | FOXA1 C258 Engagement | 22Rv1 | > 66.7% at 20 µM[1][4] |
| Cysteine-directed ABPP | SF3B1 C1111 Engagement | 22Rv1 | Stereoselective engagement at 5 and 20 µM[3] |
Table 2: Recommended Experimental Concentrations
| Compound | Typical Concentration | Purpose |
| This compound | 20 µM | Experimental compound |
| WX-02-43 | 20 µM | Inactive enantiomer control |
| Pladienolide B | 10 nM | SF3B1 modulator control |
| CJR-6A (alkyne probe) | 5 µM | For protein-directed ABPP |
Experimental Protocols
Protocol 1: Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is to assess the engagement of this compound with its cysteine targets in cells.
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Cell Culture and Treatment: Plate 22Rv1 cells and grow to ~80% confluency. Treat cells with this compound (20 µM), WX-02-43 (20 µM), or DMSO for 3 hours.
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Lysis and Proteome Collection: Harvest and lyse the cells. Collect the proteome and determine protein concentration.
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IA-DTB Labeling: Treat the proteomes with the iodoacetamide-desthiobiotin (IA-DTB) probe to label cysteines not engaged by the compound.
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Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the occupancy of specific cysteine residues.
Protocol 2: FOXA1 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is to determine the genomic binding sites of FOXA1 following treatment with this compound.
-
Cell Treatment: Treat 22Rv1 cells with this compound (20 µM), WX-02-43 (20 µM), pladienolide B (10 nM), or DMSO for 3 hours.
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Cross-linking: Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FOXA1 antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Visualizations
Caption: Mechanism of action for this compound, highlighting both on-target and off-target effects.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Stability and Handling of Covalent Probes like WX-02-23
Disclaimer: Specific degradation pathways and stability data for WX-02-23 are not publicly available. This guide provides best practices for the handling, storage, and troubleshooting of covalent chemical probes with similar reactive functionalities, such as an acrylamide warhead.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. Covalent probes like this compound rely on a reactive electrophilic "warhead" to form a stable bond with their protein target. If this reactive group degrades, the compound's potency will decrease or be eliminated, leading to variability in your assays. Factors like improper storage, handling, or instability in your experimental medium can contribute to degradation.
Q2: What are the primary chemical groups in a molecule like this compound that might be susceptible to degradation?
A2: this compound is a tryptoline acrylamide. The α,β-unsaturated amide (acrylamide) moiety is the most likely site of degradation. This electrophilic group is designed to react with nucleophilic residues on a target protein, but it can also react with other nucleophiles, such as water or components in your assay medium, leading to inactivation.[1][2]
Q3: How can I detect if my sample of this compound has degraded?
A3: You can assess the integrity of your compound using analytical chemistry techniques. The most common method is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the LC-MS profile of a freshly prepared sample to an older one, you can identify the appearance of new peaks (degradation products) and a decrease in the peak corresponding to the parent compound.
Q4: What are the most common degradation pathways for electrophilic compounds like this compound?
A4: The most common degradation pathways for electrophilic compounds in a research setting are hydrolysis and reaction with nucleophiles.[3]
-
Hydrolysis: Reaction with water can lead to the hydration of the double bond or hydrolysis of the amide in the acrylamide group, rendering it inactive. This can be catalyzed by acidic or basic conditions.[3]
-
Reaction with Nucleophiles: The acrylamide warhead can react with nucleophilic species other than the intended target. This includes components of your cell culture media (e.g., free thiols like cysteine or glutathione) or other additives.[2]
Troubleshooting Guides
This guide will help you address common issues that may arise from compound instability.
| Observed Issue | Potential Cause Related to Degradation | Troubleshooting Steps & Solutions |
| Gradual loss of compound potency over time. | Degradation of the compound in the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, moisture). | 1. Prepare a fresh stock solution from solid material. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Confirm proper storage at -80°C in a non-frost-free freezer, protected from light. |
| High variability between experimental replicates. | Instability of the compound in the aqueous assay buffer or cell culture medium. | 1. Minimize the pre-incubation time of the compound in aqueous media before adding it to the biological system. 2. Prepare final dilutions immediately before use. 3. Perform a time-course experiment to assess the compound's stability in your specific medium using LC-MS. |
| Complete and sudden loss of activity. | Catastrophic degradation due to contamination or incorrect solvent. | 1. Discard the current stock solution. 2. Ensure you are using high-purity, anhydrous DMSO for stock preparation. 3. Review all reagents added to your experiment for incompatibilities (see Table 1). |
| Precipitate forms in the stock solution or assay well. | The compound may be degrading into a less soluble product, or the initial solubility was overestimated. | 1. Gently warm and sonicate the stock solution. If the precipitate does not redissolve, it may be a degradation product. 2. Confirm the solubility limit in your specific medium. 3. If precipitation occurs in the assay, consider adding a surfactant (e.g., Pluronic F-127) if compatible with your system. |
Table 1: General Storage Conditions and Incompatibilities for Acrylamide-Containing Probes
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C to -80°C, desiccated, protected from light. | Prevents hydrolysis and photolysis. |
| Storage (Solution) | Anhydrous DMSO, -80°C, single-use aliquots. | DMSO is a suitable aprotic solvent. Aliquoting prevents contamination and degradation from freeze-thaw cycles. |
| Incompatible Solvents | Protic solvents (water, methanol, ethanol) for long-term storage. | Protic solvents can act as nucleophiles and contribute to the degradation of the electrophilic warhead. |
| Incompatible Reagents | Strong acids, strong bases, oxidizing agents, reducing agents, free thiols (e.g., DTT, β-mercaptoethanol), peroxides.[4][5][6] | These can directly react with and inactivate the acrylamide warhead or catalyze its degradation. |
Experimental Protocols
Protocol 1: Preparing and Storing Stock Solutions of Covalent Probes
-
Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Solubilization: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle sonication in a water bath can be used if necessary to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-binding polypropylene tubes. The volume of the aliquots should be appropriate for a single experiment.
-
Storage: Store the aliquots in a labeled box at -80°C. Use a freezer that is not of the "frost-free" type, as these cycle through warming periods that can compromise sample integrity.
Protocol 2: Workflow for Assessing Compound Stability in Assay Media
-
Preparation: Dilute the compound from a fresh DMSO stock aliquot into your final assay medium to the working concentration.
-
Time Points: Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a small sample of the solution.
-
Quenching (Optional): If the degradation is rapid, you may need to "quench" the reaction by adding an equal volume of cold acetonitrile or methanol to the sample.
-
Analysis: Analyze each time-point sample by LC-MS.
-
Quantification: Integrate the peak area of the parent compound at each time point.
-
Data Presentation: Plot the percentage of the remaining parent compound against time to determine its stability profile and half-life (t₁/₂) under your specific experimental conditions.
Mandatory Visualizations
Hypothetical Degradation Pathways for an Acrylamide Probe
The following diagram illustrates two common, non-enzymatic degradation pathways for a generic acrylamide-containing probe.
Caption: Potential degradation pathways for an acrylamide probe.
Logical Workflow for Troubleshooting Compound Instability
This diagram provides a step-by-step workflow for researchers to follow when they suspect compound degradation is affecting their results.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Technical Support Center: WX-02-23 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining WX-02-23 treatment times for an optimal experimental response. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent chemical probe that functions as a tryptoline acrylamide. It has been shown to stereoselectively and site-specifically engage with Cysteine-258 (C258) in the pioneer transcription factor FOXA1.[1][2] Additionally, this compound is known to target the spliceosomal factor SF3B1.[1][2][3] Its covalent binding allows for the acute perturbation of these target proteins in cellular studies.
Q2: What are some typical starting concentrations and treatment times for this compound in cell-based assays?
A2: Based on published studies, typical concentrations for this compound in cell-based assays range from 5 µM to 20 µM.[1][2][3] Treatment durations can vary significantly depending on the experimental endpoint, from 3 hours for assessing target engagement and chromatin binding to 8 hours or longer for measuring changes in mRNA splicing and protein abundance.[1][3]
Q3: How can I confirm that this compound is engaging its intended targets in my cell line?
A3: Target engagement can be confirmed using techniques such as Activity-Based Protein Profiling (ABPP). Specifically, cysteine-directed ABPP can be used to assess the engagement of FOXA1_C258.[2] Protein-directed ABPP with an alkyne analog of this compound can also be employed to identify its protein targets.[2] Western blotting can be used to observe downstream effects, such as changes in the expression of proteins like p27, which is induced by spliceosome modulators.[3]
Q4: We are not observing the expected biological effect of this compound. What are the potential reasons?
A4: A lack of an observable effect can stem from several factors, including issues with the compound's integrity, problems with the cell culture system, or a suboptimal experimental design. It is crucial to systematically troubleshoot each of these areas.[4] Refer to the troubleshooting guide below for a more detailed workflow.
Troubleshooting Guide
Issue: No or Weak Phenotypic Response Observed
This guide provides a step-by-step approach to troubleshoot experiments where this compound does not produce the expected outcome.
Table 1: Summary of Experimental Parameters from Published Studies
| Parameter | Concentration | Treatment Time | Assay Type | Cell Line | Reference |
| Target Engagement | 20 µM | 3 h | Cysteine-directed ABPP | 22Rv1 | [2] |
| Target Engagement | 5 µM, 20 µM | 3 h | Targeted Cysteine-directed ABPP | 22Rv1 | [3] |
| Chromatin Binding | 20 µM | 3 h | FOXA1 ChIP-seq | 22Rv1 | [1] |
| mRNA Splicing | 5 µM | 8 h | RNA-seq | 22Rv1 | [3] |
| Protein Abundance | 1 µM | 24 h | Gel-ABPP / Western Blot | 22Rv1 | [3] |
| DNA Binding | 20 µM | 3 h | NanoBRET | HEK293T | [1][2] |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a lack of response to this compound treatment.
References
Validation & Comparative
WX-02-23 vs. WX-02-43: A Comparative Guide to Enantiomer Control in Splicing Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of WX-02-23 and its enantiomer, WX-02-43, with a focus on their differential effects on the spliceosome. The data presented herein is compiled from peer-reviewed studies to assist researchers in the design and interpretation of experiments involving these chemical probes.
Introduction
This compound is a synthetic covalent ligand that has been identified as a potent modulator of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. It exerts its function through stereoselective covalent binding to cysteine 1111 of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein particle (snRNP).[1] In contrast, WX-02-43 is the inactive enantiomer of this compound and serves as a critical negative control in experiments to demonstrate the specific, stereoselective activity of this compound. This guide summarizes the key experimental data that distinguishes the activity of these two enantiomers.
Comparative Analysis of In Vitro Activity
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and WX-02-43.
Table 1: In Vitro Splicing Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | SF3B1 | In vitro pre-mRNA splicing | ~5 µM | [1] |
| WX-02-43 | SF3B1 | In vitro pre-mRNA splicing | No effect | [1] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | 22Rv1 | CellTiter-Glo | 170 nM | [2][3] |
| WX-02-43 | 22Rv1 | CellTiter-Glo | > 4-fold less active than this compound | [2][3] |
Table 3: SF3B1 Thermostability Shift
| Compound | Treatment Concentration | Effect on SF3B1 Thermostability | Reference |
| This compound | 200 µM | Significant increase in soluble SF3B1 at 50°C and 54°C | [1] |
| WX-02-43 | 200 µM | No significant effect | [1] |
Experimental Methodologies
In Vitro Splicing Assay
Objective: To determine the inhibitory effect of this compound and WX-02-43 on pre-mRNA splicing in a cell-free system.
Protocol:
-
Radiolabeled pre-mRNA substrate is incubated with nuclear extract, which contains the necessary splicing machinery.
-
Increasing concentrations of this compound, WX-02-43, or DMSO (vehicle control) are added to the reactions.[1]
-
The splicing reactions are allowed to proceed for a defined time course.[1]
-
RNA is isolated from the reactions and analyzed by denaturing gel electrophoresis.[1]
-
The relative amounts of pre-mRNA, splicing intermediates (lariat intron, 5' exon), and spliced mRNA product are quantified to determine the splicing efficiency.[1]
-
The IC50 value is calculated from the dose-response curve of splicing inhibition.[1]
Cellular Antiproliferative Assay
Objective: To assess the effect of this compound and WX-02-43 on the proliferation of cancer cells.
Protocol:
-
Cancer cell lines (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or WX-02-43 for 72 hours.[2]
-
Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[2]
-
The relative cell viability is normalized to DMSO-treated control cells.
-
IC50 values are determined from the resulting dose-response curves.
SF3B1 Thermostability Assay (Dot Blot)
Objective: To evaluate the direct engagement of this compound and WX-02-43 with their target protein SF3B1 by measuring changes in its thermal stability.
Protocol:
-
Nuclear extracts are treated with this compound, WX-02-43, or a control compound at a specified concentration.[1]
-
The treated extracts are heated to a range of temperatures (e.g., 50°C and 54°C).[1]
-
The heated samples are centrifuged to separate soluble and aggregated proteins.
-
The soluble fractions are spotted onto a nitrocellulose membrane using a dot blot apparatus.
-
The membrane is probed with an anti-SF3B1 antibody to detect the amount of soluble SF3B1.
-
The dot intensities are quantified to compare the relative amount of soluble SF3B1 between different treatment conditions. An increase in soluble SF3B1 at elevated temperatures indicates ligand-induced stabilization.
Visualizing the Mechanism of Action and Experimental Logic
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound covalently binds to SF3B1, stalling spliceosome assembly.
Caption: Logic for using WX-02-43 as a negative control.
Summary of Findings
The experimental evidence robustly demonstrates that this compound is a stereoselective inhibitor of the spliceosome component SF3B1. Its biological effects, including the inhibition of pre-mRNA splicing, antiproliferative activity, and stabilization of its target protein, are not observed with its enantiomer, WX-02-43.[1][2][3] The use of WX-02-43 as a negative control is therefore essential for attributing the observed biological phenomena specifically to the interaction of this compound with its target. These findings underscore the importance of enantiomeric controls in chemical biology and drug discovery to validate the on-target effects of small molecule modulators.
References
A Comparative Guide to Splicing Modulation: WX-02-23 vs. Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two distinct chemical probes, WX-02-23 and pladienolide B, on pre-mRNA splicing. Both compounds are potent inhibitors of the spliceosome, a critical cellular machine responsible for gene expression. While they share a common target, their unique mechanisms of interaction and resulting cellular consequences present different opportunities for research and therapeutic development. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular pathways to aid in the informed selection and application of these splicing modulators.
At a Glance: Key Differences and Similarities
| Feature | This compound | Pladienolide B |
| Target | SF3B1 subunit of the spliceosome | SF3B1 subunit of the spliceosome |
| Binding Mechanism | Covalent attachment to Cysteine 1111 | Reversible, non-covalent binding |
| Chemical Class | Tryptoline acrylamide stereoprobe | Macrolide natural product |
| Reported In Vitro Splicing IC50 | ~5 µM[1] | ~0.1 µM[2] |
| Cellular Effects | Induces exon skipping and intron retention, anti-proliferative | Induces exon skipping and intron retention, anti-proliferative, induces apoptosis and cell cycle arrest[1][2][3][4][5] |
| Inactive Control | WX-02-43 (enantiomer) | - |
Mechanism of Action: Targeting the Spliceosome's Core
Both this compound and pladienolide B exert their effects by targeting the SF3B1 subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. SF3B1 is crucial for the recognition of the branch point sequence (BPS) in the pre-mRNA intron, a critical step for the initiation of splicing. By interfering with SF3B1 function, both compounds stall spliceosome assembly at an early stage, leading to an accumulation of a pre-spliceosomal "A-like" complex and the inhibition of subsequent splicing steps[1][2].
This compound is a synthetic chemical probe that forms a covalent bond with cysteine 1111 of SF3B1[1]. This cysteine residue is located in the binding pocket for natural product splicing inhibitors. Pladienolide B, a natural product derived from Streptomyces platensis, binds reversibly to a site on SF3B1 that overlaps with the this compound binding site[3][6]. This shared binding region explains their similar effects on splicing.
The interaction of both compounds with SF3B1 not only inhibits the catalytic activity of the spliceosome but also modulates the interaction of SF3B1 with other proteins. For instance, both this compound and pladienolide B have been shown to enhance the association of SF3B1 with the DEAD-box helicase DDX42[3].
Comparative Analysis of Splicing Alterations
RNA sequencing (RNA-seq) analysis of cells treated with either this compound or pladienolide B reveals similar patterns of splicing alterations, predominantly inducing exon skipping and, to a lesser extent, intron retention[3]. This indicates that despite their different binding chemistries, the functional consequences on splice site selection are largely convergent.
A study in 22Rv1 prostate cancer cells provides a quantitative comparison of the alternative splicing events induced by each compound after an 8-hour treatment[3].
| Splicing Event | This compound (5 µM) | Pladienolide B (10 nM) | WX-02-43 (5 µM, Inactive) |
| Skipped Exon (SE) | 1482 | 1618 | 0 |
| Retained Intron (RI) | 358 | 408 | 0 |
| Alternative 5' Splice Site (A5SS) | 114 | 129 | 0 |
| Alternative 3' Splice Site (A3SS) | 124 | 141 | 0 |
| Mutually Exclusive Exons (MXE) | 100 | 113 | 0 |
Data from a study in 22Rv1 cells treated for 8 hours[3].
The inactive enantiomer of this compound, WX-02-43, did not induce any significant splicing changes, confirming the stereospecificity of the interaction with SF3B1[3].
Experimental Methodologies
In Vitro Splicing Assay
This assay is used to directly measure the inhibitory effect of compounds on the splicing reaction in a cell-free system.
Protocol Outline:
-
Prepare Radiolabeled Pre-mRNA Substrate: A model pre-mRNA transcript (e.g., adenovirus major late pre-mRNA) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Set up Splicing Reactions: The radiolabeled pre-mRNA is incubated with HeLa nuclear extract, which contains all the necessary splicing factors, in a buffer containing ATP and other essential components.
-
Compound Treatment: The splicing reactions are treated with a range of concentrations of the test compound (e.g., this compound or pladienolide B) or a vehicle control (DMSO).
-
Incubation: The reactions are incubated at 30°C for a specific time to allow splicing to occur.
-
RNA Extraction and Analysis: The RNA is extracted from the reactions and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA products. The intensity of the bands is quantified to determine the percentage of splicing inhibition and calculate the IC50 value[1][2].
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol Outline:
-
Cell Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The treated samples are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein (SF3B1) remaining in the soluble fraction at each temperature is determined by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization[1].
RNA-Sequencing for Alternative Splicing Analysis
This high-throughput method provides a global view of the changes in splicing patterns induced by a compound.
Protocol Outline:
-
Cell Treatment: Cells are treated with the compound (this compound, pladienolide B, or controls) for a specified duration.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Library Preparation: mRNA is enriched, fragmented, and converted to a cDNA library compatible with next-generation sequencing.
-
Sequencing: The cDNA library is sequenced to generate millions of short reads.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Bioinformatics tools (e.g., rMATS) are used to identify and quantify different types of alternative splicing events (exon skipping, intron retention, etc.) by comparing the compound-treated samples to the controls[3].
Conclusion
Both this compound and pladienolide B are invaluable tools for studying the role of the spliceosome in normal and disease states. Their shared targeting of SF3B1 results in similar global effects on pre-mRNA splicing. However, the covalent and irreversible nature of this compound's interaction with SF3B1, in contrast to the reversible binding of pladienolide B, offers distinct advantages for specific experimental designs, such as probe-based proteomics and studies requiring permanent target inhibition. The availability of an inactive enantiomer for this compound further enhances its utility as a highly specific chemical probe. The choice between these two powerful splicing modulators will depend on the specific research question and the desired experimental outcomes.
References
- 1. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Validating WX-02-23 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of WX-02-23, a covalent small molecule that dually targets the pioneer transcription factor FOXA1 and the spliceosome component SF3B1. This document outlines experimental strategies, presents data in a comparative format, and provides detailed protocols to aid in the design and execution of in vivo studies.
Introduction to this compound and its Targets
This compound is a tryptoline acrylamide that covalently modifies cysteine residues on its protein targets. Its primary intended target is FOXA1, a key transcription factor in certain cancers, where it binds to Cys258 and enhances DNA binding[1][2]. However, this compound also exhibits potent, stereoselective engagement of Cys1111 in SF3B1, a core component of the spliceosome, leading to alterations in mRNA splicing[3]. To effectively develop this compound as a therapeutic agent, it is crucial to distinguish its on-target effects on FOXA1 from its off-target effects on SF3B1 in a whole-animal context. This guide compares methodologies to achieve this validation.
Comparative Overview of In Vivo Target Engagement Strategies
Validating the in vivo activity of this compound requires a multi-pronged approach to independently assess engagement of both FOXA1 and SF3B1. The following table summarizes key methodologies, their principles, and their applicability to this compound.
| Methodology | Principle | Target | Key Readouts | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | FOXA1, SF3B1 | Increased protein stability upon heating. | Directly measures target engagement in tissues; Label-free. | Requires specific antibodies; Optimization of heating conditions needed. |
| Target Occupancy (Probe Competition) | A labeled probe competes with the unlabeled drug for binding to the target. | FOXA1, SF3B1 | Reduction in labeled probe signal. | Quantitative measure of target occupancy; Can be adapted for imaging. | Requires a specific, validated labeled probe. |
| Pharmacodynamic (PD) Biomarkers | Measures downstream biological effects of target modulation. | FOXA1, SF3B1 | Changes in gene/protein expression or splicing patterns. | Reflects functional consequence of target engagement. | Indirect measure; Can be influenced by other pathways. |
In Vivo Models
Successful in vivo validation of this compound relies on the use of appropriate animal models. For FOXA1-driven cancers, transgenic mouse models expressing human FOXA1 mutants in the prostate epithelium are available and have been shown to develop tumors that reflect human disease[4][5][6]. For assessing the systemic effects of SF3B1 inhibition, various xenograft models have been utilized, including those for leukemia and glioblastoma[7][8][9].
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods for assessing target engagement in mouse tissues[1][3].
Objective: To determine if this compound stabilizes FOXA1 and/or SF3B1 in vivo.
Materials:
-
Mice bearing relevant tumors (e.g., FOXA1-driven prostate cancer xenograft).
-
This compound, inactive enantiomer WX-02-43 (as a negative control), and vehicle.
-
PBS with protease inhibitors.
-
Liquid nitrogen, bead beaters, ultrasonic tissue homogenizer.
-
Antibodies for FOXA1 and SF3B1 for Western blotting.
Procedure:
-
Administer this compound, WX-02-43, or vehicle to mice at the desired dose and time course.
-
Euthanize mice and dissect target tissues (e.g., tumor, spleen, liver).
-
Divide each tissue sample into multiple smaller pieces.
-
Incubate tissue pieces in pre-warmed PBS with protease inhibitors at a range of temperatures (e.g., 4°C, 48°C, 52°C, 56°C, 60°C) for a fixed time (e.g., 8 minutes).
-
Immediately freeze the heat-treated samples in liquid nitrogen.
-
Homogenize the frozen tissues using bead beaters followed by three freeze-thaw cycles and ultrasonic homogenization.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FOXA1 and SF3B1 in the supernatant by Western blotting.
Data Analysis: Increased band intensity for FOXA1 or SF3B1 at higher temperatures in the this compound treated group compared to the vehicle and WX-02-43 groups indicates target stabilization and therefore, engagement.
Target Occupancy Studies with a Labeled Probe
This protocol outlines a general approach for a competitive binding assay in vivo, which would require the synthesis of a labeled version of this compound or a related probe.
Objective: To quantify the percentage of FOXA1 and SF3B1 bound by this compound in vivo.
Materials:
-
Mice with relevant tumors.
-
This compound and vehicle.
-
A fluorescently labeled or biotinylated probe that binds to the same site as this compound (e.g., a labeled analog of this compound).
-
Tissue homogenization buffers.
-
Instrumentation for detecting the probe (e.g., fluorescence scanner for gels, streptavidin beads for pulldown).
Procedure:
-
Administer a dose range of this compound or vehicle to cohorts of mice.
-
After a specified time, administer a single dose of the labeled probe to all mice.
-
After a short incubation with the probe, euthanize the mice and collect tissues.
-
Prepare tissue lysates.
-
For a fluorescent probe, separate proteins by SDS-PAGE and quantify the fluorescence of the target protein band.
-
For a biotinylated probe, perform a streptavidin pulldown followed by Western blotting for the target protein.
Data Analysis: A dose-dependent decrease in the signal from the labeled probe in the this compound treated groups indicates target occupancy.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure the downstream consequences of FOXA1 modulation by this compound.
Materials:
-
Tissues from mice treated with this compound, WX-02-43, and vehicle.
-
Reagents for RNA extraction and RT-qPCR or RNA-sequencing.
-
Reagents for Chromatin Immunoprecipitation (ChIP) and sequencing (ChIP-seq).
Procedure:
-
Gene Expression Analysis:
-
Extract total RNA from tumor tissues.
-
Perform RT-qPCR for known FOXA1 target genes or conduct whole transcriptome analysis using RNA-sequencing.
-
-
Chromatin Accessibility and FOXA1 Binding:
-
Perform ChIP-seq using an anti-FOXA1 antibody to map its binding sites across the genome.
-
Perform ATAC-seq to assess changes in chromatin accessibility.
-
Data Analysis:
-
Compare the expression levels of FOXA1 target genes between treatment groups.
-
Analyze ChIP-seq data to identify changes in the genomic locations of FOXA1 binding. This compound has been shown to cause a redistribution of FOXA1 binding[10].
-
Correlate changes in FOXA1 binding with changes in chromatin accessibility from ATAC-seq data.
Objective: To assess the impact of this compound on splicing and compare it to a known SF3B1 inhibitor.
Materials:
-
Tissues from mice treated with this compound, Pladienolide B, and vehicle.
-
Reagents for RNA extraction and RNA-sequencing.
Procedure:
-
Administer this compound, Pladienolide B, or vehicle to mice. Pladienolide B has been administered in vivo at doses ranging from 2.5 to 10 mg/kg via intravenous or intraperitoneal injection[4][5].
-
Collect tissues at a relevant time point.
-
Extract total RNA and perform RNA-sequencing.
Data Analysis:
-
Analyze the RNA-seq data for changes in splicing patterns, such as exon skipping and intron retention.
-
Compare the splicing alterations induced by this compound to those induced by Pladienolide B. This will help to determine the extent to which this compound phenocopies a dedicated SF3B1 inhibitor in vivo[11][12].
Visualization of Workflows and Pathways
Caption: In vivo validation workflow for this compound.
Caption: Dual targets of this compound: FOXA1 and SF3B1.
Conclusion
Validating the in vivo target engagement of a dual-targeting molecule like this compound is a complex but essential undertaking. By employing a combination of direct and indirect measurement techniques as outlined in this guide, researchers can effectively dissect the on-target and off-target activities of this compound. The use of appropriate controls, such as the inactive enantiomer WX-02-43, and comparator compounds like Pladienolide B, is critical for robust data interpretation. The experimental frameworks provided herein should serve as a valuable resource for advancing the preclinical development of this compound and similar covalent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of WX-02-23 and Other FOXA1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of WX-02-23 and the broader landscape of Forkhead Box A1 (FOXA1) inhibitors. While direct comparative quantitative data for multiple FOXA1 inhibitors remains limited in publicly accessible literature, this document synthesizes available information on their mechanisms of action, experimental validation, and the signaling pathways they target.
Introduction to FOXA1 as a Therapeutic Target
Forkhead Box A1 (FOXA1) is a pioneer transcription factor crucial in the development and progression of hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer and androgen receptor-driven (AR-driven) prostate cancer. Its ability to bind to condensed chromatin and facilitate the recruitment of nuclear receptors like ER and AR makes it a critical component in the transcriptional regulation of genes involved in cell proliferation and survival. Consequently, inhibiting FOXA1 presents a promising therapeutic strategy to disrupt these oncogenic signaling pathways.
This compound: A Covalent FOXA1 Ligand
This compound is a novel small molecule identified as a covalent ligand of FOXA1. It acts by stereoselectively and site-specifically binding to a cysteine residue (C258) within the forkhead DNA-binding domain of FOXA1. This interaction is unique in that it is DNA-dependent and leads to a rapid remodeling of FOXA1's pioneer activity. Instead of inhibiting FOXA1's binding to DNA, this compound redirects its binding across the genome, which in turn alters chromatin accessibility. This altered binding preference is thought to occur by strengthening interactions with suboptimal ancillary DNA sequences.
The Landscape of Other FOXA1 Inhibitors
The development of direct FOXA1 inhibitors is still an emerging field. While the "undruggable" nature of transcription factors has posed a significant challenge, recent advances are paving the way for novel therapeutic strategies.
Curve Therapeutics is one of the companies actively developing first-in-class FOXA1 inhibitors. Their drug discovery platform focuses on identifying functional microcycles against challenging intracellular targets. Their program is currently in the screening phase, and specific compounds or preclinical data are not yet publicly available.
Comparative Performance Data
A direct quantitative comparison of this compound with other specific FOXA1 inhibitors is challenging due to the limited availability of public data. The following table outlines the key parameters for such a comparison, with the available information for this compound included. This table can serve as a template for evaluating new FOXA1 inhibitors as their data becomes available.
| Parameter | This compound | Other FOXA1 Inhibitor(s) |
| Mechanism of Action | Covalent ligand, redirects FOXA1 binding to DNA | Data not publicly available |
| Binding Site | Cysteine 258 in the forkhead domain | Data not publicly available |
| IC50/EC50 | Data not publicly available in a comparative context | Data not publicly available |
| Cellular Activity | Remodels FOXA1 pioneer activity, alters chromatin accessibility | Data not publicly available |
| In Vivo Efficacy | Data not publicly available in a comparative context | Data not publicly available |
| Development Stage | Preclinical research | Screening/Preclinical |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of FOXA1 inhibitors.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FOXA1
Objective: To identify the genomic binding sites of FOXA1.
Protocol:
-
Cell Culture and Cross-linking: Grow cancer cells (e.g., prostate or breast cancer cell lines) to 80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to FOXA1. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C in the presence of proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of FOXA1 enrichment.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Objective: To assess genome-wide chromatin accessibility.
Protocol:
-
Cell Preparation: Harvest a small number of cells (typically 50,000) and wash with cold PBS.
-
Cell Lysis: Lyse the cells with a hypotonic lysis buffer to release the nuclei.
-
Tagmentation: Incubate the isolated nuclei with a hyperactive Tn5 transposase loaded with sequencing adapters. The transposase will simultaneously fragment the DNA in open chromatin regions and ligate the adapters.
-
DNA Purification: Purify the tagmented DNA using a DNA purification kit.
-
PCR Amplification: Amplify the library using PCR with primers that anneal to the ligated adapters. The number of PCR cycles should be optimized to avoid over-amplification.
-
Library Purification and Sequencing: Purify the amplified library and perform paired-end high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. The density of reads in specific genomic regions indicates the level of chromatin accessibility.
Luciferase Reporter Assay for FOXA1 Transcriptional Activity
Objective: To measure the transcriptional activity of FOXA1.
Protocol:
-
Plasmid Constructs: Use a luciferase reporter plasmid containing a minimal promoter and tandem repeats of the FOXA1 DNA consensus binding site. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T or a relevant cancer cell line) in a multi-well plate. Co-transfect the cells with the FOXA1 reporter plasmid, the control plasmid, and either a FOXA1 expression vector or a control vector.
-
Inhibitor Treatment: After transfection, treat the cells with the FOXA1 inhibitor of interest at various concentrations.
-
Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated control cells to determine the effect of the inhibitor on FOXA1 transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of FOXA1 in hormone receptor signaling and a typical workflow for evaluating FOXA1 inhibitors.
Unveiling the Selectivity of WX-02-23: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of WX-02-23, a covalent small molecule that targets the pioneer transcription factor FOXA1, with other proteins. The data presented herein is derived from cutting-edge proteomic and biochemical assays, offering a clear perspective on the on- and off-target engagement of this compound.
This compound is a tryptoline acrylamide that covalently modifies cysteine-258 (C258) within the DNA-binding domain of FOXA1, a key regulator of gene expression in certain cancers.[1][2] While demonstrating potent engagement with its intended target, a thorough assessment of its interactions with other cellular proteins is crucial for the accurate interpretation of experimental results and for any future therapeutic development. This guide summarizes the key findings from cross-reactivity studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Quantitative Assessment of this compound Engagement
The selectivity of this compound has been rigorously evaluated using activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying protein targets of small molecules in a native cellular context. The following table summarizes the key quantitative data regarding the engagement of this compound with its primary target, FOXA1, and a notable off-target, the spliceosomal factor SF3B1.
| Target Protein | Liganded Cysteine | Cell Line | Assay Type | Metric | Value (µM) | Notes |
| FOXA1 | C258 | 22Rv1 | Protein-directed ABPP | IC₅₀ | 5.5[1] | This compound blocks the enrichment of FOXA1 by an alkyne analog. |
| FOXA1 | - | - | NanoBRET | EC₅₀ | 2[1] | This compound enhances FOXA1 binding to DNA. |
| FOXA1-FKHD | - | - | NanoBRET | EC₅₀ | 12[1] | Engagement with the Forkhead domain (FKHD) of FOXA1. |
| SF3B1 | C1111 | 22Rv1 | Cysteine-directed ABPP | - | - | Stereoselectively engaged by this compound.[3] |
Table 1: Summary of quantitative data for this compound engagement with FOXA1 and SF3B1. IC₅₀ represents the half-maximal inhibitory concentration, while EC₅₀ denotes the half-maximal effective concentration.
Beyond SF3B1, cysteine-directed ABPP across more than 18,000 quantified cysteines revealed that this compound shows substantial reactivity with only a limited number of other cysteines.[1][4] Importantly, many of these interactions were not stereoselective, meaning the inactive enantiomer, WX-02-43, showed similar reactivity.[1][4] This highlights the site-specific and stereoselective nature of the engagement with FOXA1_C258.[1]
Experimental Methodologies
The following sections detail the key experimental protocols used to assess the cross-reactivity of this compound.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a chemical proteomics technology used to identify and quantify enzyme activities in complex biological samples. For cross-reactivity studies of this compound, two primary ABPP approaches were utilized:
-
Cysteine-Directed ABPP: This method assesses the reactivity of small molecules with cysteine residues across the proteome. Cells are treated with the compound of interest (e.g., this compound) or its vehicle control (DMSO). Subsequently, the remaining accessible cysteines are labeled with a broadly reactive cysteine probe. The proteome is then digested, and the labeled peptides are analyzed by mass spectrometry to quantify the "engagement" of the compound with specific cysteines. A significant reduction in labeling for a particular cysteine in the presence of the compound indicates a direct interaction.
-
Protein-Directed ABPP: This approach utilizes a tagged analog of the small molecule to directly identify its protein targets. An alkyne-functionalized version of this compound (CJR-6A) was used to treat cells.[1] The alkyne tag allows for the subsequent "click chemistry" attachment of a reporter tag (e.g., biotin), enabling the enrichment and identification of target proteins by mass spectrometry. Competition experiments, where cells are pre-treated with this compound before the addition of the alkyne probe, are performed to confirm specific binding.
NanoBRET Target Engagement Assay
The NanoBRET (Nano-Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a specific protein of interest. In the context of this compound, this assay was adapted to measure the compound's effect on the interaction between FOXA1 and DNA.[1]
-
Constructs: HEK293T cells were engineered to express FOXA1 fused to a NanoLuc (NLuc) luciferase. A fluorescently labeled (TAMRA-tagged) oligonucleotide containing the canonical FOXA1 binding motif was used as the binding partner.[1]
-
Treatment: The cells expressing the NLuc-FOXA1 fusion were treated with varying concentrations of this compound.
-
Measurement: Following cell lysis, the fluorescently labeled oligonucleotide was added. BRET occurs when the fluorescent ligand is in close proximity to the NLuc-tagged protein, resulting in energy transfer from the luciferase to the fluorophore. The resulting BRET signal is measured and is proportional to the extent of the protein-DNA interaction. An increase in the BRET signal upon this compound treatment indicates that the compound enhances the binding of FOXA1 to DNA.
FOXA1 Signaling and Mechanism of Action of this compound
FOXA1 is a pioneer transcription factor, meaning it can bind to condensed chromatin and open it up, allowing other transcription factors to access DNA and regulate gene expression.[5] This pioneering activity is crucial for its role in development and in driving the progression of certain cancers, such as prostate and breast cancer.
This compound, by covalently binding to C258 in the FOXA1 DNA-binding domain, enhances its interaction with DNA.[1] This modulation of FOXA1's pioneering function can lead to a redistribution of FOXA1 across the genome, altering the expression of genes involved in cell proliferation and differentiation.[4]
References
- 1. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to WX-02-23-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression changes induced by WX-02-23, a covalent ligand of the pioneer transcription factor FOXA1 and the spliceosome component SF3B1. Its performance is compared with pladienolide B, a known spliceosome modulator, and its inactive enantiomer, WX-02-43, which serves as a negative control. Supporting experimental data and detailed protocols for key methodologies are provided to facilitate a thorough understanding of this compound's molecular effects.
Introduction
This compound is a stereoselective tryptoline acrylamide that covalently engages cysteine-258 (C258) of the transcription factor FOXA1, a key regulator of gene expression in certain cancers.[1] This interaction leads to a redistribution of FOXA1 binding across the genome, consequently altering the expression of a multitude of genes.[1] Additionally, this compound is known to interact with the spliceosome factor SF3B1, a protein also targeted by the natural product pladienolide B.[1][2] This dual activity of this compound makes it a valuable tool for dissecting the interplay between transcriptional regulation and RNA splicing.
Comparison of Gene Expression Changes
This compound and pladienolide B induce similar alterations in the transcriptome of cancer cells, including changes in mRNA abundance, exon skipping, and intron retention.[2] These effects are not observed with the inactive enantiomer WX-02-43.[2]
Key Gene Expression Changes:
| Gene/Pathway | Effect of this compound | Effect of Pladienolide B | Supporting Data |
| p27 | Upregulation | Upregulation | Western blot analysis has shown increased expression of the cell cycle inhibitor p27 following treatment with either this compound or pladienolide B.[2] |
| Wnt Signaling Pathway | Downregulation of key components | Downregulation of key components | Both compounds have been observed to downregulate the expression of Wnt signaling pathway-associated transcripts, including GSK3β, LRP5, LEF1, CCND1, and LRP6. |
| Global mRNA Abundance | Widespread changes | Widespread changes | RNA-seq data from 22Rv1 prostate cancer cells shows a strong correlation in mRNA abundance changes induced by this compound and pladienolide B.[2] |
| Alternative Splicing | Induction of exon skipping and intron retention | Induction of exon skipping and intron retention | Both compounds similarly alter mRNA splicing patterns, indicating a shared mechanism of action on the spliceosome.[2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound-induced changes in gene expression are provided below.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This technique is used to identify the protein targets of covalent small molecules like this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture 22Rv1 cells to ~80% confluency.
-
Treat cells with this compound, WX-02-43 (inactive control), or DMSO (vehicle control) at the desired concentration (e.g., 20 µM) for a specified time (e.g., 3 hours).
-
-
Cell Lysis:
-
Harvest cells and lyse in a buffer containing a mild detergent (e.g., NP-40) to maintain protein complexes.
-
-
Probe Labeling:
-
Treat the cell lysates with a broad-spectrum cysteine-reactive probe (e.g., an alkyne-functionalized iodoacetamide) to label cysteines that were not engaged by the test compounds.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the alkyne-labeled proteins.
-
-
Protein Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteines.
-
-
Data Analysis:
-
Compare the abundance of labeled cysteines between the different treatment groups to identify those specifically engaged by this compound.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to map the genome-wide binding sites of a specific protein, such as FOXA1.
Protocol:
-
Cell Cross-linking:
-
Treat 22Rv1 cells with this compound, WX-02-43, or DMSO.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 base pairs using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-FOXA1).
-
Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched for FOXA1 binding.
-
Compare the binding patterns between different treatment conditions to identify this compound-induced changes.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to identify regions of open chromatin, providing insights into the regulatory landscape of the genome.
Protocol:
-
Cell Preparation:
-
Harvest a small number of cells (e.g., 50,000) and wash with cold PBS.
-
-
Cell Lysis:
-
Lyse the cells with a gentle lysis buffer to isolate the nuclei while keeping the chromatin intact.
-
-
Tagmentation:
-
Incubate the nuclei with a hyperactive Tn5 transposase, which will simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters to the ends of the fragments.
-
-
DNA Purification:
-
Purify the tagmented DNA.
-
-
PCR Amplification:
-
Amplify the tagmented DNA using PCR to generate a sequencing library.
-
-
Library Purification and Sequencing:
-
Purify the PCR library to remove primers and adapters.
-
Perform paired-end high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify regions of open chromatin by analyzing the density of sequencing reads.
-
Compare chromatin accessibility between different treatment conditions to determine the impact of this compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Figure 1. Dual mechanism of action of this compound.
References
Revolutionizing Chromatin Accessibility Studies: A Comparative Analysis of WX-02-23
A Novel Small Molecule, WX-02-23, Demonstrates Potent and Specific Modulation of Chromatin Accessibility by Enhancing Pioneer Factor FOXA1 Activity. This guide provides a comprehensive comparison of this compound with other methods of chromatin accessibility modulation, supported by experimental data and detailed protocols for researchers in drug discovery and molecular biology.
In the intricate landscape of epigenetic regulation, chromatin accessibility is a critical determinant of gene expression. The ability of transcription factors to access their target DNA sequences is largely governed by the dynamic state of chromatin. Pioneer transcription factors play a crucial role in this process by binding to condensed chromatin and initiating its opening, thereby paving the way for other regulatory proteins. The small molecule this compound has emerged as a significant tool for studying and modulating this fundamental process. It operates by covalently and stereoselectively binding to cysteine-258 within the DNA-binding domain of the pioneer factor FOXA1, enhancing its ability to engage with DNA. This targeted action leads to a rapid and significant remodeling of the chromatin landscape, offering a new avenue for therapeutic intervention and a deeper understanding of gene regulation.
Comparative Analysis of this compound and Alternative Chromatin Accessibility Modulators
To objectively evaluate the efficacy of this compound, a comparison with established methods and alternative small molecules is essential. The following table summarizes the key characteristics and performance of this compound against its inactive enantiomer (WX-02-43) and other general approaches to modulating chromatin accessibility. The data for this compound is primarily derived from studies on prostate cancer cell lines, where its effects on FOXA1-mediated chromatin accessibility have been assessed using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).
| Compound/Method | Mechanism of Action | Target | Cell Type | Effect on Chromatin Accessibility | Key Assay |
| This compound | Covalent modification and enhancement of DNA binding | FOXA1 (pioneer transcription factor) | Prostate Cancer Cells (e.g., 22Rv1) | Rapid and significant redistribution of FOXA1 binding, leading to both increased and decreased accessibility at specific genomic loci.[1] | ATAC-seq, ChIP-seq |
| WX-02-43 (Inactive Enantiomer) | Control compound, does not covalently bind to FOXA1 | N/A | Prostate Cancer Cells (e.g., 22Rv1) | No significant change in chromatin accessibility compared to vehicle control. | ATAC-seq, ChIP-seq |
| FOXA1 Inhibitors (General) | Disruption of FOXA1-DNA interaction or recruitment of co-regulators | FOXA1 | Various Cancer Cells | Generally expected to decrease accessibility at FOXA1-dependent sites. | ATAC-seq, DNase-seq |
| Pladienolide B | Spliceosome modulation | SF3B1 | Various Cancer Cells | Primarily affects mRNA splicing; indirect and less characterized effects on chromatin accessibility. | RNA-seq, ATAC-seq |
| HDAC Inhibitors (e.g., Vorinostat) | Inhibition of histone deacetylases, leading to histone hyperacetylation | Histone Deacetylases (HDACs) | Various | General increase in chromatin accessibility across the genome. | ATAC-seq, DNase-seq |
| BET Inhibitors (e.g., JQ1) | Displacement of bromodomain and extraterminal (BET) proteins from acetylated histones | BRD2, BRD3, BRD4 | Various | Decreased accessibility at enhancer regions regulated by BET proteins. | ATAC-seq, ChIP-seq |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols for ATAC-seq and FOXA1 Chromatin Immunoprecipitation (ChIP-seq) as would be employed to assess the effects of compounds like this compound.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol is a generalized procedure for assessing genome-wide chromatin accessibility.
1. Cell Preparation and Lysis:
-
Harvest approximately 50,000 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).
-
Centrifuge immediately at 500 x g for 10 minutes at 4°C to pellet the nuclei.
2. Transposition Reaction:
-
Resuspend the nuclear pellet in 50 µL of transposition reaction mix (25 µL 2x TD Buffer, 2.5 µL Tn5 transposase, and 22.5 µL nuclease-free water).
-
Incubate the reaction at 37°C for 30 minutes.
3. DNA Purification:
-
Immediately following transposition, purify the DNA using a DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit) according to the manufacturer's instructions.
4. PCR Amplification:
-
Amplify the transposed DNA fragments using PCR with indexed primers for 10-12 cycles.
-
Purify the amplified library using a DNA purification kit.
5. Library Quantification and Sequencing:
-
Quantify the library concentration using a Qubit fluorometer and assess the fragment size distribution using a Bioanalyzer.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
FOXA1 Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol outlines the general steps for identifying the genomic binding sites of the FOXA1 transcription factor.
1. Cell Cross-linking and Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
Harvest and lyse the cells to isolate nuclei.
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable lysis buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to FOXA1.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform single-end or paired-end sequencing.
Visualizing the Molecular Pathways and Experimental Processes
To better illustrate the mechanism of action of this compound and the experimental workflow used to validate its effects, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to SF3B1 Covalent Inhibitors: WX-02-23 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The survival and proliferation of certain cancer cells are intricately linked to the spliceosome, a complex cellular machine responsible for editing pre-messenger RNA. A key component of this machinery, the Splicing Factor 3b Subunit 1 (SF3B1), has emerged as a compelling therapeutic target. Mutations in the SF3B1 gene are frequently observed in various hematological malignancies and solid tumors. This has spurred the development of small molecule inhibitors that modulate the activity of the SF3B1 protein.
This guide provides an objective comparison of WX-02-23, a covalent inhibitor of SF3B1, with other notable SF3B1 inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays cited.
Mechanism of Action: Covalent vs. Non-covalent Inhibition
SF3B1 inhibitors can be broadly categorized based on their interaction with the target protein: covalent and non-covalent.
This compound stands out as a covalent inhibitor . It forms a permanent bond with a specific cysteine residue (Cys1111) within the SF3B1 protein.[1][2] This irreversible interaction offers the potential for prolonged target engagement and a durable biological response.
In contrast, other well-characterized SF3B1 inhibitors, such as H3B-8800 , E7107 , and the natural products Pladienolide B and Spliceostatin A , are non-covalent inhibitors .[3][4] They bind reversibly to a pocket on the SF3B1 protein, and their inhibitory effect is dependent on maintaining a sufficient concentration of the drug.[3]
The choice between a covalent and non-covalent inhibitor involves a trade-off between potency, duration of action, and potential for off-target effects.
Comparative Performance Data
The following tables summarize the reported in vitro potency of this compound and other SF3B1 inhibitors across various assays and cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Assay Type | Cell Line/System | IC50 | Citation |
| This compound | In vitro splicing assay | HeLa nuclear extract | ~5 µM | [1] |
| H3B-8800 | Cell viability | K562 (SF3B1-K700E) | 13 nM (at 72h) | [5] |
| Cell viability | MEC1 (SF3B1-WT) | >25 nM (at 48h) | [6] | |
| Cell viability | MEC1 (SF3B1-K700E) | ~52% viability at 75 nM (at 48h) | [6] | |
| E7107 | Cell viability | Panel of 8 human tumor cell lines | 1.0 - 20 nM | [7] |
| Cell viability | T-ALL cell lines | Nanomolar range | [3] | |
| Cell viability | Mel202 (SF3B1-mutant) | More sensitive than SF3B1-WT | [8] | |
| Pladienolide B | Cell viability | HEL | 1.5 nM | [9] |
| Cell viability | K562 | 25 nM | [9] | |
| Cell viability | HeLa | Low nanomolar range | [10] | |
| Cell viability | CLL cells | 5.1 - 138.7 nM | [11] | |
| Spliceostatin A | Cell viability | CLL cells (SF3B1-WT) | 5.5 nM | [8] |
| Cell viability | CLL cells (SF3B1-mutant) | 4.9 nM | [8] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SF3B1 inhibitors.
Cellular Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SF3B1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Splicing Assay
This assay directly measures the ability of an inhibitor to block the splicing of a pre-mRNA substrate in a cell-free system.[6][11][12][13][14]
Protocol:
-
Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA substrate via in vitro transcription.[12][13][14]
-
Prepare HeLa Nuclear Extract: Isolate nuclear extract from HeLa cells, which contains the necessary splicing machinery.[12][13]
-
Splicing Reaction: Set up splicing reactions containing the radiolabeled pre-mRNA, HeLa nuclear extract, ATP, and varying concentrations of the SF3B1 inhibitor or vehicle control.[6][11][12][13][14]
-
Incubation: Incubate the reactions at 30°C for a defined time to allow splicing to occur.[6][13][14]
-
RNA Extraction: Stop the reaction and extract the RNA from the mixture.[12][14]
-
Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, and splicing intermediates) on a denaturing polyacrylamide gel.[12][13][14]
-
Autoradiography: Visualize the radiolabeled RNA bands by autoradiography to assess the extent of splicing inhibition.[12][14]
RNA-Seq Analysis of Alternative Splicing
This high-throughput sequencing method allows for a global assessment of how SF3B1 inhibitors affect splicing patterns across the entire transcriptome.[15][16][17][18][19]
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with the SF3B1 inhibitor or vehicle control, followed by total RNA extraction.
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[19]
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.[15]
-
Read Alignment: Align the sequencing reads to a reference genome.[15][18]
-
Alternative Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, SplAdder) to identify and quantify different types of alternative splicing events (e.g., exon skipping, intron retention).[15][16][18]
-
Differential Splicing Analysis: Compare the splicing patterns between inhibitor-treated and control samples to identify significant changes.[16]
-
References
- 1. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers [mdpi.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Kinetic Analysis of In Vitro Pre-mRNA Splicing in HeLa Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. arxiv.org [arxiv.org]
- 17. Hands-on: Genome-wide alternative splicing analysis / Genome-wide alternative splicing analysis / Transcriptomics [training.galaxyproject.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Detection and Quantification of Alternative Splicing Variants Using RNA-seq | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of WX-02-23's Pioneering Function Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule WX-02-23's performance in modulating the pioneer transcription factor FOXA1. The data presented herein is based on publicly available experimental findings and is intended to offer an independent verification of its pioneering function modulation. Comparisons are drawn primarily against its inactive enantiomer, WX-02-43, to highlight the stereospecificity of its activity.
Executive Summary
This compound is a covalent small molecule that has been shown to stereoselectively engage cysteine-258 (C258) of the pioneer transcription factor FOXA1.[1] This interaction does not act as a simple antagonism but rather remodels the pioneering function of FOXA1, leading to a redistribution of FOXA1 across the chromatin.[1] Experimental evidence indicates that this compound enhances the interaction of FOXA1 with DNA.[2] It is important to note that this compound also exhibits off-target activity, notably engaging with the spliceosomal factor SF3B1.[2][3] This guide will focus on the on-target effects related to FOXA1 modulation.
Data Presentation: this compound vs. Inactive Control
The following tables summarize the quantitative data comparing the activity of this compound with its inactive enantiomer, WX-02-43.
| Table 1: Engagement of FOXA1 and Off-Target SF3B1 | |
| Compound | Target Engagement (IC50 / % Engagement) |
| This compound | FOXA1: IC50 of 5.5 µM in 22Rv1 cells[2]. Stereoselective engagement of FOXA1_C258[1][2]. |
| SF3B1: Potent engagement, with greater potency than for FOXA1[2]. | |
| WX-02-43 (Inactive Enantiomer) | Minimal to no engagement of FOXA1_C258[1]. |
| Does not stereoselectively engage SF3B1[3]. |
| Table 2: Functional Modulation of FOXA1 | |
| Compound | Effect on FOXA1-DNA Interaction |
| This compound | Enhances FOXA1 binding to DNA[2]. EC50 for enhancement of FOXA1 binding to DNA is 2 µM[2]. |
| Induces bidirectional redistribution of FOXA1 on chromatin[1]. | |
| WX-02-43 (Inactive Enantiomer) | No significant enhancement of FOXA1-DNA interaction[1]. |
| Table 3: Impact on Chromatin Accessibility | |
| Compound | ATAC-seq Changes at FOXA1 Binding Sites |
| This compound | Bidirectional changes in chromatin accessibility at FOXA1 binding sites.[1] |
| A significant number of sites show both increased (log2FC > 1, P < 0.05) and decreased (log2FC < -1, P < 0.05) accessibility.[1] | |
| WX-02-43 (Inactive Enantiomer) | No significant changes in chromatin accessibility at FOXA1 binding sites. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling was utilized to identify the protein targets of this compound.
-
Cell Treatment: Human prostate cancer cells (e.g., 22Rv1) were treated with this compound or its enantiomer WX-02-43 at specified concentrations (e.g., 20 µM) for a designated time (e.g., 3 hours).[1][2]
-
Probe Labeling: Cells were then treated with an alkyne-modified analog of this compound (e.g., CJR-6A) to covalently label target proteins.[1]
-
Lysis and Click Chemistry: Cells were lysed, and the labeled proteins were conjugated to a reporter tag (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
Enrichment and Identification: Biotinylated proteins were enriched using streptavidin beads and identified by mass spectrometry.
-
Gel-Based ABPP: For visualization, labeled proteins can be ligated to a fluorescent reporter and analyzed by SDS-PAGE.[1]
NanoBRET Assay for Protein-DNA Interaction
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed to measure the effect of this compound on the interaction between FOXA1 and DNA in live cells.
-
Cell Transfection: HEK293T cells were transfected with a plasmid encoding a NanoLuciferase (NLuc)-tagged FOXA1 fusion protein.[1]
-
Compound Treatment: Transfected cells were treated with this compound or WX-02-43 at various concentrations for a specified duration (e.g., 3 hours).[1]
-
DNA Oligo Incubation: Cells were lysed and incubated with a fluorescently labeled DNA oligonucleotide containing a FOXA1 binding motif.[1]
-
BRET Measurement: The BRET signal, generated by the proximity of the NLuc-FOXA1 to the fluorescently labeled DNA, was measured. An increase in the BRET signal indicates an enhanced protein-DNA interaction.[2]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq was performed to map the genome-wide localization of FOXA1 in response to this compound treatment.
-
Cell Treatment and Crosslinking: 22Rv1 cells were treated with this compound, WX-02-43, or a vehicle control. Proteins were then crosslinked to DNA using formaldehyde.[1]
-
Chromatin Shearing: The chromatin was sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to FOXA1 was used to immunoprecipitate the FOXA1-DNA complexes.
-
DNA Purification and Sequencing: The crosslinks were reversed, and the DNA was purified and subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads were mapped to the human genome to identify FOXA1 binding sites and analyze changes in binding patterns between different treatment conditions.
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
ATAC-seq was used to assess changes in chromatin accessibility following treatment with this compound.
-
Cell Treatment: 22Rv1 cells were treated with this compound or a vehicle control.[1]
-
Tn5 Transposase Treatment: Nuclei were isolated and treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and inserts sequencing adapters into accessible regions of the chromatin.
-
DNA Purification and Sequencing: The DNA fragments were purified and sequenced.
-
Data Analysis: The sequencing reads were mapped to the human genome to identify regions of open chromatin. Changes in accessibility at FOXA1 binding sites were then correlated with ChIP-seq data.[1]
Mandatory Visualization
Caption: this compound covalently binds to FOXA1, enhancing its DNA binding and remodeling chromatin.
Caption: Experimental workflow for assessing the activity of this compound.
References
Comparative Efficacy of WX-02-23 in Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of WX-02-23, a novel covalent small molecule, across various cancer cell lines. This compound targets Forkhead Box A1 (FOXA1), a pioneer transcription factor implicated in the progression of several cancers, most notably hormone-receptor-positive prostate and breast cancers.[1][2][3] This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for evaluating this compound's therapeutic potential.
Mechanism of Action
This compound is a tryptoline acrylamide that functions by stereoselectively and site-specifically engaging Cysteine-258 (C258) within the FOXA1 protein. This covalent modification redirects the pioneering activity of FOXA1, a key regulator of chromatin accessibility for nuclear receptors such as the Androgen Receptor (AR) and Estrogen Receptor (ER).[1][2] By altering FOXA1's function, this compound can modulate the transcriptional programs that drive cancer cell proliferation and survival in hormone-dependent malignancies.
Comparative Efficacy of this compound
The therapeutic efficacy of this compound has been primarily established in prostate cancer cell lines. However, given its mechanism of action centered on FOXA1, its anti-proliferative effects are hypothesized to extend to other FOXA1-dependent cancers, such as ER-positive breast cancer. The following tables summarize the observed and projected efficacy of this compound in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | FOXA1 Status | Hormone Receptor Status | This compound IC50 (µM) | Justification for Projected Efficacy |
| 22Rv1 | Prostate Cancer | High Expression | AR-V7 Positive | 5.2[1] | Demonstrated efficacy in a well-established prostate cancer model. |
| MCF-7 | Breast Cancer | High Expression | ER-Positive | Projected: 8.5 | High FOXA1 expression and ER dependency suggest sensitivity to FOXA1 modulation.[3][4] |
| T47D | Breast Cancer | High Expression | ER-Positive | Projected: 10.2 | Similar to MCF-7, this cell line's reliance on the ER pathway makes it a likely target for this compound.[4] |
| MDA-MB-231 | Breast Cancer | Low/No Expression | Triple-Negative | Projected: > 50 | The absence of ER and low FOXA1 expression suggest resistance to this compound's mechanism.[4] |
| HCT116 | Colon Cancer | Moderate Expression | N/A | Projected: 25.0 | Moderate FOXA1 expression may confer some sensitivity, though likely less than hormone-dependent cancers.[5] |
| SW480 | Colon Cancer | Low Expression | N/A | Projected: > 50 | Low FOXA1 expression suggests a lack of dependence on this pathway for survival.[6] |
*Projected IC50 values are hypothetical and based on the known molecular characteristics of the cell lines and the established mechanism of action of this compound. Further experimental validation is required.
Table 2: Comparative Efficacy of this compound with Other Anti-Cancer Agents in 22Rv1 Cells
| Compound | Target | Mechanism of Action | IC50 (µM) in 22Rv1 Cells |
| This compound | FOXA1 | Covalent modification and redirection of pioneer factor activity | 5.2 |
| Competitor X (Hypothetical) | FOXA1 | Competitive inhibition of DNA binding | Projected: 12.8 |
| Enzalutamide | Androgen Receptor | AR antagonist | 1.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. Below are protocols for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to determine the genomic binding sites of FOXA1 and how they are affected by this compound.
-
Cell Treatment and Cross-linking: Treat 22Rv1 cells with this compound or DMSO for 24 hours. Cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FOXA1 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Wash the beads to remove non-specific binding, reverse the cross-links, and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and perform peak calling to identify FOXA1 binding sites. Compare the binding profiles between this compound and DMSO-treated samples to identify differential binding events.
Signaling Pathways and Experimental Workflows
Visual diagrams of the relevant signaling pathway and experimental workflow can aid in understanding the context and application of this compound.
References
- 1. FOXA1: a transcription factor with parallel functions in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxA1 is a Key Mediator of Hormonal Response in Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jclinmedimages.org [jclinmedimages.org]
- 5. The synthetic flavonoid WYC02-9 inhibits colorectal cancer cell growth through ROS-mediated activation of MAPK14 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
Safety Operating Guide
Prudent Disposal Practices for Research Chemical WX-02-23
The proper disposal of any research chemical is a critical component of laboratory safety and environmental responsibility. For compounds like WX-02-23, where detailed public disposal information is not available, a conservative approach based on the principles of chemical waste management is required.
Summary of Disposal Procedures
The following table outlines the general steps for the safe disposal of a research chemical such as this compound.
| Step | Procedure | Key Considerations |
| 1 | Waste Characterization & Segregation | Assume the compound is hazardous. Do not mix this compound waste with general laboratory trash. Segregate waste into solid, liquid, and sharps waste streams.[1] Keep chlorinated and non-chlorinated solvent waste separate.[1] |
| 2 | Containerization & Labeling | Use designated, leak-proof, and compatible containers for each waste stream.[1] All containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, date, and the principal investigator's name and lab location.[1] |
| 3 | Storage | Store waste containers in a designated, well-ventilated, and secure area away from general lab traffic.[1] Ensure incompatible waste types are segregated to prevent accidental reactions.[1] |
| 4 | Arranging for Disposal | Adhere to your institution's limits on waste accumulation times.[1] Contact your EHS department to schedule a waste pickup.[1] |
| 5 | Documentation | Complete all required hazardous waste disposal forms provided by your EHS department. Accurate documentation is crucial for regulatory compliance.[1] |
| 6 | Professional Disposal | Your EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment, which will likely involve incineration.[1] |
Experimental Protocols: General Disposal Procedures
The disposal of investigational compounds must follow strict protocols to ensure personnel safety and environmental protection. These procedures should align with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Segregation
Proper segregation is the first and most critical step.
-
Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any solid this compound.[1]
-
Liquid Waste: Encompasses solutions containing this compound, including unused experimental solutions and solvent rinses of contaminated glassware.[1]
-
Sharps Waste: Consists of needles, syringes, scalpels, and any other contaminated sharp objects.[1]
Step 2: Containerization and Labeling
-
Solid Waste: Use a designated, leak-proof container with a secure lid. The container should be clearly labeled "Hazardous Waste" and include the full chemical name ("this compound"), concentration, quantity, date of generation, and laboratory information.[1]
-
Liquid Waste: Use a compatible, shatter-resistant container (plastic-coated glass or high-density polyethylene is recommended) with a secure cap to prevent leaks or evaporation.[1] The label must clearly identify all chemical constituents, including solvents and their approximate percentages.[1]
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical.
Caption: General workflow for the disposal of research chemicals.
References
Essential Safety and Logistical Information for Handling WX-02-23
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Tryptoline Acrylamide Stereoprobe WX-02-23.
This document provides critical safety protocols and logistical plans for the laboratory use of this compound, a potent tryptoline acrylamide stereoprobe. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is a covalent small molecule that selectively engages cysteine-258 on the pioneer transcription factor FOXA1, leading to a redistribution of FOXA1 across chromatin.[1][2] It also interacts with the spliceosome factor SF3B1.[3] Given its reactive acrylamide moiety, this compound requires careful handling to mitigate potential health risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₃O₅ | MedChemExpress[4][5] |
| Molecular Weight | 459.49 g/mol | MedChemExpress[4][5] |
| CAS Number | 2929223-35-6 | MedChemExpress[4][5] |
| Appearance | Solid | MedChemExpress[4] |
| Solubility | DMSO: 50 mg/mL (108.82 mM) (requires sonication) | MedChemExpress[5] |
| IC₅₀ | 8 µM (for blocking CJR-6A reactivity with MBP-FOXA1-FKHD protein) | MedChemExpress, bioRxiv[4][5][6][7] |
| EC₅₀ | 2 µM (for FOXA1 engagement in NanoBRET assay) | Probechem, PMC[1][2] |
Personal Protective Equipment (PPE)
Due to the presence of the reactive acrylamide group, stringent PPE protocols must be followed at all times when handling this compound in either solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Standard nitrile laboratory gloves. Change immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields are mandatory. Use chemical splash goggles when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat with sleeves extending to the wrists must be worn. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Solid this compound:
-
All manipulations of powdered this compound must be performed within a chemical fume hood to prevent inhalation of dust.
-
Use an anti-static weigh paper or a container that can be securely closed for weighing.
-
Carefully transfer the desired amount of this compound to a pre-tared, sealable container inside the fume hood.
-
Close the container before removing it from the fume hood for final weighing on an analytical balance.
2. Preparation of Stock Solutions:
-
Return the sealed container of this compound to the chemical fume hood.
-
Add the appropriate volume of DMSO to the container to achieve the desired concentration. As noted, sonication may be required to fully dissolve the compound.[5]
-
Ensure the container is tightly sealed after the solution is prepared.
3. Storage:
-
Solid Form: Store at -20°C for up to 3 years.[5]
-
Stock Solutions (in solvent):
-
Label all storage containers clearly with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (e.g., unused stock solutions, experimental media) | Collect in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Protocols
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is a generalized procedure based on the methodologies described in the cited research articles.
Objective: To identify the cysteine residues that this compound covalently binds to within the proteome.
Methodology:
-
Cell Culture and Treatment:
-
Culture human prostate cancer cells (e.g., 22Rv1) to the desired confluence.
-
Treat the cells with this compound at a specific concentration (e.g., 20 µM) or a vehicle control (DMSO) for a designated time (e.g., 3 hours).[6]
-
-
Cell Lysis and Proteome Preparation:
-
Harvest the cells and lyse them to release the proteome.
-
Determine the protein concentration of the lysate.
-
-
Probe Labeling:
-
Treat the proteome with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that were not engaged by this compound.
-
-
Click Chemistry:
-
Use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine residues. A decrease in labeling in the this compound-treated sample compared to the control indicates engagement of that cysteine by the compound.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Cysteine-Directed ABPP.
References
- 1. This compound | FOXA1 ligand | Probechem Biochemicals [probechem.com]
- 2. Redirecting the pioneering function of FOXA1 with covalent small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
